Product packaging for Avutometinib(Cat. No.:CAS No. 946128-88-7)

Avutometinib

Cat. No.: B1684348
CAS No.: 946128-88-7
M. Wt: 471.5 g/mol
InChI Key: LMMJFBMMJUMSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CH5126766 is a member of the class of coumarins that is 4-methyl-7-[(pyrimidin-2-yl)oxy]coumarin carrying an additional [2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl substituent at position 3. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and an antineoplastic agent. It is an aryloxypyrimidine, a member of coumarins, a member of pyridines, an organofluorine compound and a member of sulfamides.
Avutometinib (RO-5126766 free base) is under investigation in clinical trial NCT03875820 (Phase I Trial of VS-6063 and RO5126766.).
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Mitogen-Activated Protein Kinase Kinase 1 Inhibitor.
This compound is an orally bioavailable inhibitor of the serine/threonine protein kinases Raf and mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK), with potential antineoplastic activity. Upon oral administration, this compound specifically targets, binds to and inhibits the kinase activities of Raf and MEK, resulting in the inhibition of Raf/MEK-mediated signal transduction pathways. This results in the inhibition of Raf/MEK-dependent tumor cell proliferation and survival. The RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) signaling pathway is often dysregulated in human cancers and plays a key role in tumor cell proliferation, differentiation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.
a dual MEK/RAF kinase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18FN5O5S B1684348 Avutometinib CAS No. 946128-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMJFBMMJUMSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O5S
Record name Avutometinib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Avutometinib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946128-88-7
Record name RO-5126766 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946128887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5126766 free base
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avutometinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D4252V97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Research on Avutometinib (VS-6766): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (VS-6766) is an investigational, oral, small molecule that functions as a unique RAF/MEK clamp, distinguishing it from traditional MEK inhibitors.[1][2] By inducing the formation of an inactive RAF/MEK complex, this compound not only inhibits MEK kinase activity but also prevents the compensatory reactivation of MEK by RAF, a common mechanism of resistance to MEK-only inhibitors.[3][4][5] This dual mechanism of action leads to a more sustained and profound inhibition of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[6][7] Preclinical research has demonstrated this compound's potent anti-tumor activity, particularly in cancers harboring KRAS and other MAPK pathway mutations.[8][9] This guide provides an in-depth overview of the preclinical data, experimental methodologies, and key signaling pathways associated with this compound research.

Mechanism of Action: The RAF/MEK Clamp

This compound's primary mechanism of action is its ability to function as a "RAF/MEK clamp."[4][9] It binds to MEK1/2 and induces a conformational change that promotes the formation of a stable, inactive complex with RAF (ARAF, BRAF, and CRAF).[4][9] This action has two key consequences:

  • Inhibition of MEK Kinase Activity : this compound allosterically inhibits the kinase activity of MEK, preventing the phosphorylation and activation of its downstream substrate, ERK1/2.[3][10]

  • Prevention of RAF-mediated MEK Phosphorylation : By clamping RAF and MEK together in an inactive state, this compound prevents RAF from phosphorylating and activating MEK, thus blocking a key feedback loop that can lead to resistance.[4][5][11]

This dual mechanism results in a more complete shutdown of the MAPK pathway compared to conventional MEK inhibitors.

Signaling Pathway Diagram

Avutometinib_Mechanism_of_Action cluster_0 RAS/RAF/MEK/ERK Pathway cluster_1 This compound (VS-6766) Intervention RAS RAS (e.g., KRAS mutant) RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK Inactive_Complex Inactive RAF/MEK Complex RAF->Inactive_Complex ERK ERK1/2 MEK->ERK MEK->Inactive_Complex Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound (VS-6766) This compound->RAF This compound->MEK Binds to MEK This compound->MEK Inhibits MEK Kinase Activity Inactive_Complex->MEK Prevents MEK Phosphorylation

Caption: this compound's RAF/MEK clamp mechanism.

Preclinical Efficacy

This compound has demonstrated significant preclinical activity across a range of cancer models, both as a monotherapy and in combination with other targeted agents.

Monotherapy Activity

In vitro studies have shown that this compound potently inhibits the proliferation of various cancer cell lines, particularly those with KRAS mutations.

Table 1: In Vitro IC50 Values for this compound in Endometrial Cancer Cell Lines

Cell Line IC50 (μM)
UTE3 0.3 ± 0.1
UTE10 7.5 ± 1.2

Data from a study on high-grade endometrioid endometrial cancer.[12]

Combination Therapy with FAK Inhibitors

A key finding in the preclinical development of this compound is its synergistic anti-tumor activity when combined with focal adhesion kinase (FAK) inhibitors, such as defactinib.[12] Treatment with this compound can lead to an adaptive resistance mechanism involving the activation of the FAK signaling pathway.[7] Co-inhibition of FAK with defactinib effectively overcomes this resistance.[7]

Table 2: In Vivo Tumor Growth Inhibition with this compound and FAK Inhibitor Combination

Cancer Model Treatment Group Tumor Growth Inhibition Reference
KRAS-mutant LGSOC PDX This compound + VS-4718 (FAKi) Strong tumor growth inhibition (p < 0.002 vs. control) [13]
KRASG12V CRC PDX This compound + Panitumumab Significant tumor regression (>40% in 5/6 mice) [8][14]
Endometrial Cancer Xenograft (UTE10) This compound + VS-4718 (FAKi) Superior tumor growth inhibition (p < 0.02 vs. single agents) [12]

| LGSOC Organoid | this compound + Defactinib | Synergistic (Combination Index = 0.53) |[15][16] |

Combination Therapy Experimental Workflow

Combination_Therapy_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Pharmacodynamic Analysis Cell_Lines Cancer Cell Lines (e.g., KRAS mutant) Viability_Assay 3D Proliferation/ Cell Viability Assay Cell_Lines->Viability_Assay Organoids Patient-Derived Organoids Organoids->Viability_Assay Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis PDX_Model Patient-Derived Xenograft (PDX) Model Treatment Treatment Groups: - Vehicle - this compound - FAKi - Combination PDX_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis Tumor_Harvest Tumor Sample Harvest Tumor_Measurement->Tumor_Harvest Western_Blot Western Blot (pERK, pFAK) Tumor_Harvest->Western_Blot IHC Immunohistochemistry (pERK, pFAK) Tumor_Harvest->IHC

Caption: Preclinical workflow for evaluating combination therapy.

Detailed Experimental Protocols

3D Cell Proliferation (Spheroid) Assay for IC50 Determination

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.

  • Cell Seeding : Seed cancer cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well in their respective growth media.

  • Spheroid Formation : Centrifuge the plates at low speed to facilitate cell aggregation and incubate for 48-72 hours to allow for spheroid formation.

  • Drug Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the drug dilutions to the wells containing spheroids. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 72-120 hours.

  • Viability Assessment : Assess cell viability using a reagent such as CellTiter-Glo® 3D (Promega), which measures ATP levels.

  • Data Analysis : Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-ERK and Phospho-FAK

This protocol is a general guideline for assessing the pharmacodynamic effects of this compound on the MAPK and FAK pathways.

  • Cell Lysis : Treat cells with this compound, defactinib, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-FAK (Tyr397), and total FAK. A loading control such as GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Patient-Derived Xenograft (PDX) Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a FAK inhibitor.

  • Animal Model : Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation : Implant patient-derived tumor fragments subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, FAK inhibitor alone, and the combination).

  • Drug Administration : Administer this compound and the FAK inhibitor (e.g., VS-4718, a surrogate for defactinib in murine studies) via oral gavage at predetermined doses and schedules (e.g., five days on, two days off).[13]

  • Tumor Measurement : Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).

  • Endpoint : Continue treatment until a prespecified endpoint is reached, such as a maximum tumor volume or signs of toxicity. Euthanize the mice and collect tumors for pharmacodynamic analysis (Western blotting, IHC).

  • Data Analysis : Plot tumor growth curves and perform statistical analysis to compare the different treatment groups. Kaplan-Meier survival analysis can also be performed.

Signaling Pathways Implicated in this compound's Activity and Resistance

Core MAPK Pathway Inhibition

As a RAF/MEK clamp, this compound's primary effect is the potent inhibition of the MAPK pathway.

FAK-Mediated Resistance and Combination Strategy

A significant mechanism of acquired resistance to MAPK pathway inhibitors is the activation of FAK signaling.[7] This highlights the rationale for the combination of this compound with a FAK inhibitor like defactinib.

Resistance_and_Combination_Pathway cluster_0 MAPK Pathway cluster_1 FAK Pathway (Resistance) RAS_RAF_MEK RAS/RAF/MEK Cascade ERK ERK1/2 RAS_RAF_MEK->ERK FAK FAK RAS_RAF_MEK->FAK Proliferation Tumor Growth ERK->Proliferation Survival_Signals Cell Survival Signals FAK->Survival_Signals Survival_Signals->Proliferation Promotes This compound This compound This compound->RAS_RAF_MEK Inhibits Defactinib Defactinib Defactinib->FAK Inhibits

Caption: FAK-mediated resistance and the rationale for combination therapy.

Conclusion

Preclinical studies have firmly established this compound (VS-6766) as a potent and unique RAF/MEK clamp with significant anti-tumor activity, particularly in cancers with MAPK pathway alterations. Its synergistic effect with FAK inhibitors like defactinib provides a strong rationale for this combination therapy to overcome adaptive resistance. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the continued development of this compound and similar targeted therapies. The ongoing clinical trials will further elucidate the therapeutic potential of this promising agent.

References

The Discovery and Development of Avutometinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel RAF/MEK Clamp for RAS/MAPK Pathway-Driven Cancers

Introduction

Avutometinib (formerly known as VS-6766 or RO5126766) is a first-in-class small molecule inhibitor that functions as a RAF/MEK clamp.[1][2][3] It represents a significant advancement in the targeted therapy of cancers driven by the RAS/MAPK signaling pathway.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, with a particular focus on its combination with the FAK inhibitor defactinib. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Initial Development

This compound was discovered by Chugai Pharmaceutical Co., a subsidiary of Roche, through the derivatization of a hit compound identified via high-throughput screening.[6] The compound, initially designated RO5126766, was identified as a potent dual inhibitor of RAF and MEK.[7] Early development was challenged by toxicity issues, which led to the investigation of intermittent dosing schedules to improve its therapeutic window.[8] In 2020, Verastem Oncology licensed this compound for further clinical development.[6]

Mechanism of Action: The RAF/MEK Clamp

This compound possesses a unique mechanism of action, functioning as a "RAF/MEK clamp".[1][2][3] It allosterically inhibits MEK kinase activity while also inducing the formation of an inactive heterodimer of RAF and MEK.[2][9] This dual action prevents the compensatory activation of RAF isoforms (ARAF, BRAF, and CRAF) that can occur as a resistance mechanism to MEK-only inhibitors.[2][3] By clamping RAF and MEK together in an inactive state, this compound provides a more complete and durable inhibition of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[4][5]

The hyperactivation of the MAPK pathway is a key driver in many cancers, particularly those with mutations in genes such as KRAS, NRAS, and BRAF.[5][10] this compound's ability to potently suppress this pathway makes it a promising therapeutic agent for these malignancies.[1][5]

MAPK_Signaling_Pathway_and_Avutometinib_Action MAPK Signaling Pathway and this compound's Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FAK FAK MEK->FAK Upregulation upon MEK inhibition Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation This compound This compound This compound->RAF Clamps RAF-MEK in inactive complex This compound->MEK Inhibits MEK kinase activity Resistance Resistance Pathway FAK->Resistance Defactinib Defactinib Defactinib->FAK Inhibits FAK

Caption: this compound's dual inhibition of the MAPK pathway and the role of Defactinib in blocking the FAK-mediated resistance pathway.

Preclinical Evaluation

In Vitro Studies

Preclinical studies demonstrated that this compound potently inhibits the proliferation of various cancer cell lines harboring KRAS, NRAS, and BRAF mutations.[3][7] In in vitro growth assays, this compound was shown to be more effective at reducing colony formation in RAS-mutated cells compared to MEK-only inhibitors.[7] This is attributed to its ability to suppress the reactivation of MEK that can occur with single-agent MEK inhibition.[7] Western blot analyses of treated cancer cell lines confirmed a decrease in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), key downstream effectors of the MAPK pathway.[10][11]

In Vivo Studies

In xenograft models of human cancers with RAS mutations, this compound demonstrated significant anti-tumor activity.[7][12] For example, in a KRAS G12V non-small cell lung cancer (NSCLC) xenograft model, the combination of this compound and the mTOR inhibitor everolimus resulted in 87% tumor growth inhibition and a significant increase in survival.[13] In patient-derived xenograft (PDX) models of low-grade serous ovarian cancer (LGSOC), this compound, both alone and to a greater extent in combination with a FAK inhibitor, showed promising in vivo activity.[10] In a KRAS wild-type LGSOC PDX model, mice treated with this compound and the FAK inhibitor VS-4718 were still alive at 60 days, compared to a median survival of 20 days for control-treated mice.[10]

Rationale for Combination Therapy with a FAK Inhibitor

A key finding from preclinical research was the identification of Focal Adhesion Kinase (FAK) activation as an adaptive resistance mechanism to RAF/MEK inhibition.[14][15][16] Treatment of cancer cells with this compound led to an increase in phosphorylated FAK.[9] This upregulation of the FAK pathway can provide an escape route for cancer cells, allowing them to continue to proliferate despite the blockade of the MAPK pathway.[15]

This discovery provided a strong rationale for combining this compound with a FAK inhibitor. Defactinib is an inhibitor of FAK and the related proline-rich tyrosine kinase-2 (Pyk2).[9] By co-administering this compound and Defactinib, both the primary oncogenic driver pathway (MAPK) and a key resistance pathway (FAK) are simultaneously inhibited, leading to a more profound and durable anti-tumor response.[14] Preclinical studies confirmed the synergistic activity of this combination in various cancer models, including LGSOC and endometrial cancer.[10][11]

Clinical Development

The clinical development of this compound has largely focused on its combination with Defactinib, particularly in patients with LGSOC, a rare type of ovarian cancer often driven by MAPK pathway mutations.[2][17]

Phase 1 FRAME Study (NCT03875820)

The first-in-human trial of the this compound and Defactinib combination was the Phase 1 FRAME study.[18][19] This study aimed to determine the recommended Phase 2 dose and schedule and to assess the safety and preliminary efficacy of the combination in patients with solid tumors.[19] The trial established a recommended Phase 2 dose of this compound 3.2 mg orally twice weekly and Defactinib 200 mg orally twice daily, both administered for the first 3 weeks of a 4-week cycle.[19][20]

The FRAME study showed encouraging anti-tumor activity, particularly in patients with LGSOC.[21] In 26 evaluable LGSOC patients, the overall response rate (ORR) was 42.3%.[21] When stratified by KRAS mutation status, the ORR was 58.3% in patients with KRAS mutations and 33.3% in those without.[21]

Table 1: Efficacy of this compound plus Defactinib in LGSOC from the Phase 1 FRAME Study

Patient Population (LGSOC)Overall Response Rate (ORR)Median Progression-Free Survival (mPFS)
All Evaluable Patients (n=26)42.3%20.1 months
KRAS Mutant (n=12)58.3%30.8 months
KRAS Wild-Type (n=12)33.3%8.9 months

Data from the FRAME study as published in Nature Medicine.[21]

Phase 2 RAMP-201 Study (NCT04625270)

The promising results from the FRAME study led to the initiation of the Phase 2 RAMP-201 trial, a larger, multicenter study evaluating the efficacy and safety of this compound with and without Defactinib in patients with recurrent LGSOC.[18][22] This study provided the pivotal data for the accelerated approval of the combination therapy.[18][20]

The RAMP-201 study confirmed the significant clinical benefit of the this compound and Defactinib combination, particularly in patients with KRAS-mutated LGSOC.[18][23]

Table 2: Efficacy of this compound plus Defactinib in Recurrent LGSOC from the Phase 2 RAMP-201 Study

Patient PopulationOverall Response Rate (ORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)
All Evaluable Patients31%31.1 months12.9 months
KRAS Mutant (n=57)44%31.1 months22.0 months
KRAS Wild-Type (n=52)17%9.2 months12.8 months

Data from the RAMP-201 trial.[18][22][24]

Regulatory Approval and Ongoing Studies

Based on the robust and durable responses observed in the RAMP-201 trial, the U.S. Food and Drug Administration (FDA) granted accelerated approval to the combination of this compound and Defactinib (marketed as Avmapki Fakzynja Co-pack) on May 8, 2025, for the treatment of adult patients with recurrent or progressive LGSOC harboring a KRAS mutation who have received at least one prior systemic therapy.[15][18][20]

A confirmatory Phase 3 trial, RAMP-301 (NCT06072781), is currently ongoing to compare this compound plus Defactinib against standard-of-care chemotherapy or hormonal therapy in patients with recurrent LGSOC.[17][25] this compound is also being investigated in combination with other agents for various other solid tumors, including pancreatic cancer and NSCLC.[26][27]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing institutions, the general methodologies employed in the preclinical evaluation of this compound can be outlined.

In Vitro Cell Proliferation Assay
  • Cell Culture: Cancer cell lines with known RAS/RAF mutational status are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, Defactinib, or the combination. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software.

Experimental_Workflow_In_Vitro_Proliferation_Assay Workflow for In Vitro Cell Proliferation Assay Start Start Culture Culture Cancer Cell Lines Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with this compound +/- Defactinib Seed->Treat Incubate Incubate for 72-120 hours Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data and Calculate IC50 Assay->Analyze End End Analyze->End

Caption: A generalized workflow for assessing the anti-proliferative effects of this compound in vitro.

Western Blot Analysis
  • Cell Lysis: Cells treated with the drugs for a specified time are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-MEK, total MEK, p-ERK, total ERK, and a loading control like β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.

  • Drug Administration: this compound and/or Defactinib are administered to the treatment groups, typically via oral gavage, following a specific dosing schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumor growth inhibition is calculated, and survival data may also be collected.

Conclusion

This compound represents a novel and effective targeted therapy for cancers driven by the RAS/MAPK pathway. Its unique mechanism as a RAF/MEK clamp allows for a more complete and sustained inhibition of this critical oncogenic signaling cascade. The strategic combination with the FAK inhibitor Defactinib addresses a key mechanism of adaptive resistance, leading to impressive and durable clinical responses, particularly in patients with KRAS-mutated low-grade serous ovarian cancer. The development of this compound from a preclinical concept to an FDA-approved therapy exemplifies the power of a deep understanding of cancer biology and the rational design of combination therapies to overcome drug resistance. Ongoing and future studies will further define the role of this compound, alone and in combination, in the treatment of a broader range of RAS/MAPK-driven malignancies.

References

Avutometinib: A Deep Dive into its Modulation of the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avutometinib (also known as VS-6766, RO5126766, and CH5126766) is a first-in-class small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[1][3] this compound distinguishes itself from other MEK inhibitors through its novel mechanism of action as a "RAF/MEK clamp," which allows for a more complete and durable inhibition of the MAPK cascade.[4] This guide provides a comprehensive technical overview of this compound's effect on the MAPK signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: The RAF/MEK Clamp

This compound functions as a dual RAF/MEK inhibitor.[2][5] It allosterically inhibits MEK kinase activity and, uniquely, induces the formation of a stable, inactive heterodimer of RAF and MEK.[4][5] This "clamping" action prevents the phosphorylation of MEK by RAF kinases (ARAF, BRAF, and CRAF), thereby blocking downstream signaling to ERK.[5] A key advantage of this mechanism is the prevention of compensatory activation of RAF, a common resistance mechanism observed with MEK-only inhibitors.[4][5] By trapping RAF and MEK in a dominant-negative complex, this compound leads to a more profound and sustained inhibition of ERK signaling.[6]

Avutometinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (ARAF, BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates (Activates) Inactive_Complex Inactive RAF/MEK Complex RAF->Inactive_Complex ERK ERK1/2 MEK->ERK Phosphorylates (Activates) MEK->Inactive_Complex Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates This compound This compound This compound->RAF This compound->MEK Inhibits kinase activity Inactive_Complex->MEK Prevents phosphorylation Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival

This compound's dual RAF/MEK clamp mechanism of action.

Quantitative Data

In Vitro Kinase and Cell Proliferation Inhibition

This compound has demonstrated potent inhibitory activity against key kinases in the MAPK pathway and has shown significant anti-proliferative effects across a range of cancer cell lines with various MAPK pathway alterations.

TargetIC50 (nM)Assay Type
BRAF V600E8.2Cell-free kinase assay
BRAF (wild-type)19Cell-free kinase assay
CRAF56Cell-free kinase assay
MEK1160Cell-free kinase assay

Table 1: this compound IC50 values against MAPK pathway kinases.[2][5]

Cell LineCancer TypeRelevant Mutation(s)IC50 (nM)
SK-MEL-28MelanomaBRAF V600E65
SK-MEL-2MelanomaNRAS28
MIA PaCa-2Pancreatic CancerKRAS G12C40
SW480Colorectal CancerKRAS G12V46
HCT116Colorectal CancerKRAS G13D65
PC-3Prostate CancerBRAF wild-type277
A549Non-Small Cell Lung CancerKRAS G12S1240
UTE1Endometrial CancerKRAS G12V~300
UTE3Endometrial CancerKRAS G12D~1000
UTE10Endometrial CancerKRAS G12V~7500
UTE11Endometrial CancerPIK3CA, NRAS~5000

Table 2: this compound anti-proliferative IC50 values in various cancer cell lines.[3][5][6]

Synergistic Activity with FAK Inhibition

Preclinical and clinical studies have shown that combining this compound with a Focal Adhesion Kinase (FAK) inhibitor, such as defactinib, leads to synergistic anti-tumor activity.[7] FAK signaling can be a mechanism of adaptive resistance to MAPK pathway inhibition.[8]

CombinationCancer ModelQuantitative Outcome
This compound + DefactinibLow-Grade Serous Ovarian Cancer (LGSOC) OrganoidCombination Index (CI) = 0.53 (synergistic)[7]
This compound + VS-4718 (FAK inhibitor)Endometrioid Endometrial Cancer (UTE10) XenograftSuperior tumor growth inhibition compared to single agents (p < 0.001).[9][10] Median overall survival not reached after 75 days for the combination, versus 79 days for this compound and 55 days for defactinib.[10]

Table 3: Quantitative data on the synergistic effects of this compound and FAK inhibitors.

Experimental Protocols

Western Blot Analysis of MAPK Pathway Proteins

This protocol is a generalized procedure for assessing the phosphorylation status of key MAPK pathway proteins, such as MEK and ERK, following treatment with this compound.

1. Cell Lysis:

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Analysis Detection->Analysis

A generalized workflow for Western blot analysis.

3D Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of this compound in a three-dimensional cell culture model, which more closely mimics the in vivo tumor microenvironment.

1. Spheroid Formation:

  • Seed a low-adherent, U-bottom 96-well plate with a specific number of cells (e.g., 1,000-5,000 cells/well) in culture medium.

  • Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.

  • Incubate for 3-4 days to allow for the formation of compact spheroids.

2. Drug Treatment:

  • Prepare serial dilutions of this compound in the culture medium.

  • Carefully remove half of the medium from each well and replace it with the medium containing the drug at 2x the final concentration.

  • Treat the spheroids for the desired duration (e.g., 72-96 hours).

3. Viability Assessment (e.g., using CellTiter-Glo® 3D):

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of the reagent equal to the volume of the medium in each well.

  • Mix by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luminescence readings to the vehicle-treated control wells.

  • Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

3D_Proliferation_Assay_Workflow Cell_Seeding 1. Seed Cells in U-bottom Plate Spheroid_Formation 2. Spheroid Formation (3-4 days) Cell_Seeding->Spheroid_Formation Drug_Treatment 3. Treat with this compound Spheroid_Formation->Drug_Treatment Incubation 4. Incubate (72-96 hours) Drug_Treatment->Incubation Viability_Assay 5. Add Cell Viability Reagent (e.g., CellTiter-Glo 3D) Incubation->Viability_Assay Measurement 6. Measure Luminescence Viability_Assay->Measurement Data_Analysis 7. Analyze Data & Calculate IC50 Measurement->Data_Analysis

Workflow for a 3D cell proliferation assay.

Conclusion

This compound's unique RAF/MEK clamp mechanism provides a more complete and sustained inhibition of the MAPK signaling pathway compared to traditional MEK inhibitors. This is supported by robust preclinical data demonstrating potent kinase and cell proliferation inhibition across a variety of cancer models. The synergistic effect observed with FAK inhibitors further highlights a promising therapeutic strategy to overcome adaptive resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate effects of this compound and similar compounds on the MAPK pathway, ultimately contributing to the development of more effective cancer therapies.

References

The Pharmacodynamics of Avutometinib in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (also known as VS-6766) is a novel small molecule inhibitor making significant strides in the landscape of targeted cancer therapy.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, with a particular focus on its application in solid tumors. This compound is a dual inhibitor that uniquely targets both RAF and MEK proteins within the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical cascade frequently dysregulated in various cancers.[1][2][3][4] This dual action offers a potentially more profound and durable pathway inhibition compared to agents targeting a single node. This guide will detail its mechanism of action, the rationale for its combination with other targeted agents, present key preclinical and clinical data, and outline the experimental protocols used to evaluate its pharmacodynamic effects.

Mechanism of Action: A Dual Blockade of the MAPK Pathway

This compound exerts its anti-tumor effects by disrupting the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[2][3] In many solid tumors, mutations in genes such as KRAS and BRAF lead to the hyperactivation of this pathway, driving uncontrolled cell growth.[2][5]

This compound functions by inducing the formation of an inactive RAF/MEK complex, thereby preventing the phosphorylation of MEK1/2 by RAF.[3][6] This action effectively halts the downstream signaling cascade, leading to a reduction in the phosphorylation of ERK1/2 and subsequent inhibition of tumor cell proliferation.[6] Its ability to act as a "RAF/MEK clamp" distinguishes it from other MEK inhibitors.[7][8]

Growth Factor Receptor Growth Factor Receptor RAS RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival This compound This compound This compound->RAF This compound->MEK1/2 This compound This compound MEK Inhibition MEK Inhibition FAK Activation (Resistance) FAK Activation (Resistance) MEK Inhibition->FAK Activation (Resistance) Tumor Growth Inhibition Tumor Growth Inhibition MEK Inhibition->Tumor Growth Inhibition Defactinib Defactinib FAK Inhibition FAK Inhibition Defactinib->FAK Inhibition FAK Inhibition->Tumor Growth Inhibition Patient Enrollment Patient Enrollment Pre-treatment Biopsy Pre-treatment Biopsy This compound Run-in Dose This compound Run-in Dose Pre-treatment Biopsy->this compound Run-in Dose Second Biopsy Second Biopsy This compound Run-in Dose->Second Biopsy Combination Therapy Combination Therapy Second Biopsy->Combination Therapy Third Biopsy Third Biopsy Combination Therapy->Third Biopsy Biomarker Analysis Biomarker Analysis Third Biopsy->Biomarker Analysis

References

The Structural Basis of Avutometinib's Dual RAF/MEK Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (also known as VS-6766, CH5126766, and RO5126766) is a first-in-class small molecule inhibitor that uniquely targets the RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cellular proliferation and survival.[1] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of numerous cancers.[2][3][4] this compound distinguishes itself from other MEK inhibitors by its dual mechanism of action, functioning as a "RAF/MEK clamp."[5][6] It not only allosterically inhibits the kinase activity of MEK1 and MEK2 but also induces and stabilizes a dominant-negative RAF/MEK complex.[6][7][8] This clamping action prevents the upstream phosphorylation and activation of MEK by RAF, thereby overcoming the paradoxical reactivation of the pathway often observed with other MEK inhibitors.[5][8] This guide provides an in-depth technical overview of the structural biology governing this compound's interaction with the RAF/MEK complex, supported by quantitative data and detailed experimental protocols.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK cascade is a highly conserved signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[2][3] The pathway is initiated by the activation of RAS GTPases, which then recruit and activate RAF serine/threonine kinases (A-RAF, B-RAF, and C-RAF).[3] Activated RAF, in turn, phosphorylates and activates MEK1 and MEK2, the only known activators of the downstream kinases ERK1 and ERK2.[4][9] Activated ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cellular responses.[9]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->RAF Induces Inactive RAF/MEK Complex This compound->MEK Allosteric Inhibition

Figure 1: The RAF/MEK/ERK Signaling Pathway and the inhibitory action of this compound.

Structural Insights into the this compound-BRAF/MEK1 Complex

The unique mechanism of this compound is best understood through the lens of its structural interaction with the BRAF/MEK1 complex. The crystal structure of human BRAF and MEK1 kinases in complex with this compound (PDB ID: 7M0Z) reveals the precise binding mode of the inhibitor.[2]

This compound binds to an allosteric pocket on MEK1, adjacent to the ATP-binding site.[2] This binding event induces a conformational change in MEK1, stabilizing it in an inactive state that is resistant to phosphorylation by BRAF.[2] Crucially, the binding of this compound to MEK1 also enhances the interaction between MEK1 and BRAF, effectively "clamping" them together in a stable, inactive complex.[2] This prevents the catalytic activity of both kinases and abrogates downstream signaling. The inhibitor itself makes van der Waals contacts with residues in both MEK1 and BRAF, contributing to the stability of the ternary complex.[10]

Avutometinib_Mechanism cluster_inhibited This compound-Inhibited State RAF_active Active RAF MEK_inactive Inactive MEK RAF_active->MEK_inactive Phosphorylation MEK_active Active MEK ERK_inactive Inactive ERK MEK_active->ERK_inactive Phosphorylation This compound This compound RAF_MEK_complex Inactive RAF/MEK/Avutometinib Complex

Figure 2: Mechanism of this compound as a RAF/MEK Clamp.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against different RAF and MEK isoforms, including clinically relevant mutants.

TargetIC50 (nM)Assay TypeReference(s)
BRAF (wild-type)190Kinase Assay
BRAFV600E8.2Kinase Assay[5]
CRAF56Kinase Assay[5]
MEK1160Kinase Assay[5]

Table 1: In Vitro Inhibitory Activity of this compound

The cellular activity of this compound has also been assessed in various cancer cell lines, demonstrating its ability to inhibit cell growth, particularly in those with RAS or RAF mutations.

Cell LineCancer TypeMutationIC50 (nM)Assay TypeReference(s)
SK-MEL-28MelanomaBRAFV600E65Cell Growth Assay[5]
SK-MEL-2MelanomaNRAS28Cell Growth Assay[5]
MIAPaCa-2Pancreatic CancerKRAS40Cell Growth Assay[5]
SW480Colorectal CancerKRAS46Cell Growth Assay[5]
HCT116Colorectal CancerKRAS277Cell Growth Assay[5]

Table 2: Cellular Proliferation IC50 Values for this compound

Experimental Protocols

X-ray Crystallography of the BRAF/MEK1/Avutometinib Complex (based on PDB: 7M0Z)

Protein Expression and Purification:

  • Human BRAF (residues 434-717) and full-length, wild-type human MEK1 were co-expressed in insect cells.

  • The complex was purified using affinity chromatography followed by size-exclusion chromatography.

Crystallization:

  • The purified BRAF/MEK1 complex was concentrated and incubated with a molar excess of this compound (CH5126766) and the non-hydrolyzable ATP analog AMP-PNP.

  • Crystals were grown using the hanging drop vapor diffusion method at 20°C.

  • The reservoir solution contained 100 mM Tris pH 8.5, 200 mM Lithium Sulfate, and 22% PEG 3,350.[10]

Data Collection and Structure Determination:

  • X-ray diffraction data were collected at a synchrotron source.

  • The structure was solved by molecular replacement using a previously determined BRAF/MEK1 structure as a search model.[10]

  • The final structure was refined to a resolution of 3.12 Å.[2]

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is a generalized method based on common practices for assessing RAF and MEK kinase activity.

RAF Kinase Assay:

  • Reagents: Recombinant active RAF kinase (e.g., BRAFV600E, CRAF), inactive MEK1 substrate, ATP, and a TR-FRET antibody pair (e.g., a terbium-labeled anti-phospho-MEK antibody and a fluorescein-labeled MEK1).

  • Procedure:

    • Dispense the RAF kinase and inactive MEK1 substrate into a 384-well plate.

    • Add serial dilutions of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the TR-FRET antibody pair.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader. The ratio of acceptor to donor fluorescence is proportional to the amount of phosphorylated MEK1.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

MEK1 Kinase Assay:

  • Reagents: Recombinant active MEK1, inactive ERK2 substrate, ATP, and a TR-FRET antibody pair for detecting phosphorylated ERK2.

  • Procedure: The protocol is analogous to the RAF kinase assay, with MEK1 as the enzyme and ERK2 as the substrate.

TR_FRET_Workflow Start Start Dispense Dispense Kinase, Substrate, and This compound Start->Dispense Add_ATP Add ATP to Initiate Reaction Dispense->Add_ATP Incubate_Kinase Incubate Add_ATP->Incubate_Kinase Add_Antibodies Add TR-FRET Antibody Pair Incubate_Kinase->Add_Antibodies Incubate_Ab Incubate Add_Antibodies->Incubate_Ab Read_Plate Read TR-FRET Signal Incubate_Ab->Read_Plate End End Read_Plate->End

Figure 3: General workflow for a TR-FRET based kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This protocol is a generalized method for assessing the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Plate cancer cells (e.g., HCT116, SK-MEL-28) in a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing the various concentrations of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound's unique "RAF/MEK clamp" mechanism of action, elucidated through structural and biochemical studies, represents a significant advancement in the targeting of the RAF/MEK/ERK pathway. By inducing an inactive ternary complex, it achieves a more profound and sustained inhibition of pathway signaling compared to traditional MEK inhibitors. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further understand and leverage the therapeutic potential of this novel class of inhibitors. The structural insights into the this compound-BRAF/MEK1 interaction provide a strong foundation for the rational design of next-generation inhibitors with improved efficacy and selectivity.

References

An In-Depth Technical Guide to Initial In-Vitro Studies of Avutometinib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies demonstrating the efficacy of Avutometinib (also known as VS-6766), a novel dual RAF/MEK inhibitor. The document focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Concept: this compound as a RAF/MEK Clamp

This compound is a first-in-class small molecule that functions as a "RAF/MEK clamp."[1] Its unique mechanism of action involves not only the allosteric inhibition of MEK kinase activity but also the trapping of RAF and MEK in a dominant-negative complex.[2][3] This dual action prevents the phosphorylation of MEK by ARAF, BRAF, and CRAF.[3] A key advantage of this mechanism is that it blocks MEK signaling without the compensatory reactivation of MEK (pMEK) often seen with MEK-only inhibitors, which can limit their efficacy.[2][4] This more complete and durable inhibition of the RAS/MAPK pathway forms the basis of its potent anti-tumor activity.[5]

Quantitative Data Presentation

The in-vitro efficacy of this compound has been quantified across various cancer cell lines, primarily through the determination of half-maximal inhibitory concentrations (IC50) and synergy with other agents.

Table 1: Single-Agent this compound IC50 Values in Endometrioid Endometrial Cancer (EEC) Cell Lines

Cell LineIC50 (μM)Notes
UTE10.3 - 7.5Responsive to this compound treatment.
UTE30.3 - 7.5Responsive to this compound treatment.
UTE100.3 - 7.5Responsive to this compound treatment.
UTE110.3 - 7.5Responsive to this compound treatment.
UTE2> Max DoseResistant to this compound; IC50 not reached.

Data sourced from a study on high-grade endometrioid endometrial cancer cell lines.[6]

Table 2: Synergy of this compound in Combination Therapies

Cancer ModelCombination AgentMetricValueFinding
KRAS-mutant LGSOC OrganoidDefactinib (FAK Inhibitor)Combination Index (CI)0.53Strong synergy observed (CI < 1 indicates synergy).[7]
KRAS G12D CRC and Pancreatic PDX ModelsMRTX1133 (G12D Inhibitor)Viability Reduction-Synergistic effect in reducing cancer cell line viability.[3]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to evaluate this compound's efficacy.

3.1. Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound on cancer cells.

  • Objective: To quantify the reduction in viable cells after treatment with this compound, thereby calculating IC50 values.

  • Methodology (based on standard tetrazolium reduction assays like MTT/MTS):

    • Cell Plating: Cancer cell lines (e.g., EEC lines UTE1, UTE2, UTE3, UTE10, UTE11) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][8]

    • Compound Treatment: Cells are treated with a range of concentrations of this compound, a combination agent (like Defactinib), or vehicle control (e.g., DMSO).[6]

    • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[9]

    • Viability Reagent Addition: A tetrazolium salt solution (e.g., MTT, MTS) is added to each well.[10] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt into a colored formazan product.[10]

    • Incubation with Reagent: Plates are incubated for 1 to 4 hours to allow for the color change to develop.[8]

    • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized solvent) is added to dissolve the insoluble formazan crystals.[10] This step is not required for MTS or WST-1/8 assays, where the product is soluble.

    • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a specific wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[8][10]

    • Data Analysis: Absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. A dose-response curve is generated, and the IC50 value is calculated as the drug concentration that inhibits cell viability by 50%.[11] For combination studies, synergy is often calculated using the Chou-Talalay method to determine a Combination Index (CI).[7]

3.2. Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in protein expression and phosphorylation, providing mechanistic insights into how this compound affects cellular signaling.

  • Objective: To measure the levels of key proteins in the MAPK pathway, such as phosphorylated ERK (p-ERK) and total ERK, to confirm target engagement and downstream inhibition.

  • Methodology:

    • Cell Treatment and Lysis: Cancer cells are cultured and treated with this compound, control, or other compounds for a specified duration (e.g., 3 hours).[2] Following treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least one hour to prevent non-specific antibody binding.[12]

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK1/2 or anti-total ERK1/2).[12][13]

    • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[13]

    • Analysis: The intensity of the p-ERK bands is typically normalized to the intensity of the total ERK bands to determine the specific inhibitory effect of this compound on pathway signaling.[14]

Mandatory Visualizations

4.1. Signaling Pathways

This compound's primary mechanism is the inhibition of the RAS/RAF/MEK/ERK (MAPK) pathway. However, inhibition of this pathway can lead to compensatory signaling through pathways like the FAK pathway.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Growth Tumor Growth & Survival ERK->Growth This compound This compound This compound->RAF Traps in inactive RAF/MEK complex This compound->MEK Inactivates MEK Kinase

Caption: this compound's dual inhibition of the RAF/MEK signaling cascade.

FAK_Pathway MEKi MEK Inhibition (e.g., this compound) FAK FAK (Focal Adhesion Kinase) MEKi->FAK Leads to Compensatory Activation Survival Cell Survival (Resistance) FAK->Survival Defactinib Defactinib Defactinib->FAK Inhibits Experimental_Workflow cluster_planning Phase 1: Assay Setup cluster_execution Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Acquisition & Analysis A Select Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Drug Dilutions (this compound +/- Combo Agent) D Treat Cells with Drug Dilutions B->D C->D E Incubate for 48-72h D->E F Perform Viability Assay (e.g., MTS/MTT) E->F G Measure Absorbance F->G H Calculate IC50 & Synergy Scores G->H

References

Methodological & Application

Application Notes and Protocols: Avutometinib In Vitro Assays for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Avutometinib (also known as VS-6766), a potent dual RAF/MEK inhibitor, in cancer cell lines. This compound's unique mechanism of action, which involves clamping RAF and MEK in an inactive complex, offers a promising therapeutic strategy for various cancers, particularly those driven by the RAS/MAPK pathway.[1][2][3] This document outlines the essential experimental procedures to assess the efficacy and mechanism of action of this compound in a laboratory setting.

Mechanism of Action

This compound is a small molecule inhibitor that uniquely targets both RAF and MEK, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][3] This pathway, when aberrantly activated by mutations in genes such as KRAS, NRAS, or BRAF, is a critical driver of cell proliferation, survival, and differentiation in many cancers.[1] this compound functions by inducing the formation of an inactive RAF/MEK complex, thereby preventing the phosphorylation and activation of MEK by RAF. This dual inhibition leads to a more complete and sustained blockade of downstream ERK signaling compared to inhibitors that target only MEK.[2][3]

Interestingly, treatment with this compound can lead to a compensatory increase in the phosphorylation of Focal Adhesion Kinase (FAK).[4] This observation provides a strong rationale for the combination of this compound with FAK inhibitors, such as Defactinib, to overcome potential resistance mechanisms.[4]

Avutometinib_Mechanism_of_Action This compound Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation FAK FAK MEK->FAK Compensatory Activation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->RAF Inhibits RAF phosphorylation of MEK This compound->MEK Inhibits MEK kinase activity Resistance Resistance Pathway FAK->Resistance Defactinib Defactinib Defactinib->FAK

Caption: this compound's dual inhibition of RAF and MEK in the MAPK pathway.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeMutation StatusIC50 (nM)Reference
SK-MEL-28MelanomaBRAF V600E65[1]
SK-MEL-2MelanomaNRAS28[1]
MIAPaCa-2Pancreatic CancerKRAS G12C40[1]
SW480Colorectal CancerKRAS G12V46[1]
HCT116Colorectal CancerKRAS G13D277[1]
PC3Prostate CancerBRAF wt, KRAS wt-[1]
A549Non-Small Cell Lung CancerKRAS G12S1240[5]
Ba/F3 G12CPro-B Cell Line (Engineered)KRAS G12C14[2]
Ba/F3 G12DPro-B Cell Line (Engineered)KRAS G12D7[2]

Table 2: this compound Enzyme Inhibition

EnzymeIC50 (nM)Reference
BRAF V600E8.2[1][5]
BRAF (wild-type)19[1]
CRAF56[1][5]
MEK1160[1][5]

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the biological effects of this compound on cancer cell lines.

Experimental_Workflow General In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture Viability 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellCulture->Viability Western 4. Western Blot Analysis (pMEK, pERK) CellCulture->Western Apoptosis 5. Apoptosis Assay (e.g., Annexin V) CellCulture->Apoptosis DrugPrep 2. This compound Stock Solution Preparation DrugPrep->Viability DrugPrep->Western DrugPrep->Apoptosis IC50 6. IC50 Determination Viability->IC50 Protein 7. Protein Expression Quantification Western->Protein ApoptosisAnalysis 8. Apoptosis Quantification Apoptosis->ApoptosisAnalysis

Caption: A generalized workflow for in vitro testing of this compound.
Cell Viability and Proliferation Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement (Example using MTT):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-pMEK, rabbit anti-MEK, rabbit anti-pERK, rabbit anti-ERK, and a loading control like mouse anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Apoptosis Assay by Annexin V Staining

This protocol is for the quantitative analysis of this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 48-72 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively assess the anti-proliferative and pro-apoptotic effects of this compound, confirm its mechanism of action through the inhibition of the MAPK pathway, and explore synergistic combinations with other targeted agents like FAK inhibitors. This comprehensive in vitro evaluation is a critical step in the preclinical development of this compound and its potential application in cancer therapy.

References

Application Notes and Protocols: Avutometinib in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Avutometinib (also known as VS-6766) for in vivo mouse model studies. This compound is a novel dual RAF/MEK inhibitor that targets the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2] This document summarizes key preclinical data and provides detailed protocols for the use of this compound in cancer research models.

Signaling Pathway of this compound

This compound is a RAF/MEK clamp that uniquely inhibits both MEK kinase activity and the ability of RAF to phosphorylate MEK.[3] This dual mechanism leads to a more complete and durable inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, differentiation, and survival.[1][2] Treatment with this compound has been shown to decrease the phosphorylation of ERK (p-ERK), a downstream effector in this pathway.[4]

RAF_MEK_ERK_Pathway cluster_cell Cancer Cell RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF Inhibits (clamps RAF/MEK complex) This compound->MEK Inhibits

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Dosing and Administration of this compound in Mouse Models

The following tables summarize the dosing regimens and efficacy of this compound in various mouse cancer models as reported in preclinical studies. This compound is typically administered orally (PO) via gavage.

Table 1: this compound Monotherapy in Mouse Models

Cancer ModelMouse StrainThis compound DoseDosing ScheduleKey Findings
KRAS G12C NSCLC (H358 Xenograft)Not Specified0.3 mg/kg POOnce Daily (QD)Modest tumor growth inhibition.[5]
KRAS G12C NSCLC (H2122 Xenograft)Not Specified0.3 mg/kg POOnce Daily (QD)Limited tumor growth inhibition.[5]
KRAS G12C NSCLC (GEMM)KRAS(+/G12C);p53null0.1 mg/kg POOnce Daily (QD)Minimal effect on tumor growth.[5]
Low-Grade Serous Ovarian Cancer (LGSOC) PDX (OVA(K)250)CB17/lcrHsd-Prkdc/SCIDNot Specified5 days on, 2 days offExtended survival; median survival not reached by 60 days.[4][6]

Table 2: this compound in Combination Therapy in Mouse Models

Cancer ModelMouse StrainCombination Agent(s) & Dose(s)This compound DoseDosing ScheduleKey Findings
KRAS G12C NSCLC (H358 Xenograft)Not SpecifiedSotorasib (10 mg/kg PO QD)0.3 mg/kg POOnce Daily (QD)Strong tumor regression.[5]
KRAS G12C NSCLC (H2122 Xenograft)Not SpecifiedSotorasib (30 mg/kg PO QD)0.3 mg/kg POOnce Daily (QD)Significant tumor regression.[5]
KRAS G12C NSCLC (GEMM)KRAS(+/G12C);p53nullSotorasib (100 mg/kg PO QD)0.1 mg/kg POOnce Daily (QD)Induced complete tumor responses.[5]
KRAS G12D CRC PDX (CR3300)Not SpecifiedMRTX1133 (30 mg/kg IP twice a week)0.3 mg/kg POOnce Daily (QD)Enhanced tumor growth inhibition.[5]
KRAS G12D Pancreatic Cancer PDX (PA1252)Not SpecifiedMRTX1133 (30 mg/kg IP twice a week)0.3 mg/kg POOnce Daily (QD)Enhanced tumor growth inhibition.[5]
LGSOC PDX (OVA(K)250)CB17/lcrHsd-Prkdc/SCIDVS-4718 (FAK inhibitor)Not Specified5 days on, 2 days offStrong tumor growth inhibition.[4]
Endometrial Cancer Xenograft (UTE10)Not SpecifiedVS-4718 (FAK inhibitor)Not SpecifiedNot SpecifiedSuperior tumor growth inhibition compared to single agents.[7][8]
KRAS G12V CRC PDXNot SpecifiedPanitumumabNot Specified21 daysInitial tumor stabilization followed by growth in some mice.[9]
KRAS G12D CRC PDXNot SpecifiedPanitumumabNot Specified21 daysTumor regression in a subset of mice.[9]

Experimental Protocols

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Implantation (PDX or CDX) Tumor_Growth Allow Tumors to Establish and Grow Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (and/or combination agents) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., tumor size, survival) Monitoring->Endpoint Analysis Data Analysis and Pharmacodynamic Studies Endpoint->Analysis

Caption: A standard workflow for in vivo studies with this compound.

Protocol for Oral Administration of this compound

Materials:

  • This compound (VS-6766)

  • Vehicle (e.g., sterile saline, or as specified by the manufacturer)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes (1 mL)

  • Balance and weighing paper/boats

  • Vortex mixer or sonicator

Procedure:

  • Preparation of this compound Formulation:

    • On each day of dosing, freshly prepare the this compound formulation.

    • Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 0.1 mg/kg or 0.3 mg/kg).

    • Weigh the calculated amount of this compound powder.

    • Suspend the powder in the appropriate volume of the chosen vehicle. Ensure the final volume allows for a standard gavage volume (e.g., 100 µL per 10 g of body weight).

    • Thoroughly mix the suspension using a vortex mixer or sonicator until a homogenous suspension is achieved.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

    • Gently restrain the mouse, ensuring a secure grip that minimizes stress.

    • Insert the oral gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound suspension.

    • Observe the mouse for a short period after dosing to ensure there are no immediate adverse reactions.

  • Dosing Schedule:

    • Follow the predetermined dosing schedule (e.g., once daily, or five days on, two days off).[4][5]

Tumor Volume Measurement and Monitoring
  • Tumor dimensions should be measured two to three times weekly using digital calipers.

  • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Observe the general health and behavior of the animals throughout the study.

Pharmacodynamic Studies
  • At the end of the study, tumors can be harvested for pharmacodynamic analysis.

  • Western blot analysis can be performed on tumor lysates to assess the levels of phosphorylated ERK (p-ERK) and other relevant biomarkers to confirm the on-target activity of this compound.[4]

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare.

References

Application Note: Measuring p-ERK Inhibition by Avutometinib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (also known as VS-6766 or CH5126766) is a potent and selective dual RAF/MEK inhibitor that targets the RAS/RAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] this compound functions as a "RAF/MEK clamp," inducing the formation of inactive RAF/MEK complexes and thereby preventing the phosphorylation and activation of MEK.[1][3] This ultimately leads to the inhibition of ERK phosphorylation (p-ERK), a key downstream effector responsible for cell proliferation, differentiation, and survival. This application note provides a detailed protocol for measuring the inhibition of ERK phosphorylation by this compound in cancer cell lines using Western blotting, a fundamental technique for assessing the activity of this signaling pathway.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.

MAPK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation, Survival, etc. pERK->Proliferation This compound This compound This compound->RAF Inhibition This compound->MEK Inhibition

Caption: MAPK signaling pathway with this compound inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HCT116, Endometrial Cancer Cells) - Treat with various concentrations of this compound B 2. Cell Lysis - Extract total protein using RIPA buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE - Separate proteins by molecular weight C->D E 5. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane D->E F 6. Blocking - Block non-specific binding sites (e.g., 5% BSA in TBST) E->F G 7. Primary Antibody Incubation - p-ERK (Thr202/Tyr204) antibody (e.g., 1:1000) - Total ERK antibody (loading control) - Housekeeping protein (e.g., β-actin) F->G H 8. Secondary Antibody Incubation - HRP-conjugated anti-rabbit IgG G->H I 9. Detection - Chemiluminescent substrate (ECL) H->I J 10. Imaging & Densitometry - Quantify band intensity to determine p-ERK/Total ERK ratio I->J

Caption: Western blot workflow for p-ERK analysis.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against key kinases in the MAPK pathway and its effect on the growth of various cancer cell lines.

Table 1: this compound IC50 Values for Kinase Inhibition (Cell-Free Assays)

Target KinaseIC50 (nM)
BRAF V600E8.2
BRAF (wild-type)190
CRAF56
MEK1160

Table 2: this compound IC50 Values for Cell Growth Inhibition (72-hour incubation)

Cell LineCancer TypeKRAS/BRAF StatusIC50 (nM)
SK-MEL-28MelanomaBRAF V600E65
SK-MEL-2MelanomaNRAS Q61R28
MIAPaCa-2Pancreatic CancerKRAS G12C40
SW480Colorectal CancerKRAS G12V46
HCT116Colorectal CancerKRAS G13D277
PC3Prostate CancerKRAS wild-type, BRAF wild-type-

Detailed Experimental Protocol: Western Blot for p-ERK Inhibition

This protocol is a representative method synthesized from established Western blotting procedures and information specific to p-ERK analysis and this compound studies. Optimization may be required for different cell lines and experimental conditions.

1. Cell Culture and Treatment

1.1. Seed cancer cells (e.g., HCT116, UTE10) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.2. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2). 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO only).

2. Cell Lysis and Protein Extraction

2.1. After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.6. Transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification

3.1. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

4.1. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load 20-30 µg of protein per lane into a 10% or 12% SDS-PAGE gel. Include a pre-stained protein ladder. 4.3. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer

5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. 5.2. Confirm successful transfer by observing the pre-stained protein ladder on the membrane.

6. Blocking

6.1. Block the membrane with 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4] For phospho-antibodies, BSA is generally recommended to reduce background.[4]

7. Antibody Incubation

7.1. Primary Antibody: Incubate the membrane with the primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., from Cell Signaling Technology, Cat# 9101) diluted 1:1000 in 5% BSA in TBST overnight at 4°C with gentle agitation.[4][5] 7.2. After incubation, wash the membrane three times for 5-10 minutes each with TBST. 7.3. Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. 7.4. Wash the membrane three times for 10 minutes each with TBST.

8. Signal Detection and Analysis

8.1. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. 8.2. Incubate the membrane with the ECL reagent for the recommended time. 8.3. Capture the chemiluminescent signal using a digital imaging system. 8.4. Stripping and Re-probing (for loading control): 8.4.1. To normalize the p-ERK signal, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. 8.4.2. After stripping, re-block the membrane and probe with a primary antibody for total ERK1/2 (e.g., from Cell Signaling Technology, Cat# 4695) to confirm equal protein loading. 8.4.3. Alternatively, a separate gel can be run and blotted for a housekeeping protein like β-actin or GAPDH as a loading control. 8.5. Densitometry: Quantify the band intensities for p-ERK and total ERK (or the housekeeping protein) using image analysis software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of inhibition.

Conclusion

This application note provides a comprehensive framework for utilizing Western blotting to assess the efficacy of this compound in inhibiting ERK phosphorylation. By following this detailed protocol, researchers can obtain reliable and quantifiable data on the pharmacodynamic effects of this compound, contributing to a deeper understanding of its mechanism of action and its potential as a targeted cancer therapeutic.

References

Application Notes and Protocols: Avutometinib in the Study of Drug Resistance in MAPK-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many cancers. While targeted therapies against components of this pathway have shown clinical efficacy, the development of drug resistance remains a significant challenge. Avutometinib (also known as VS-6766, RO5126766, and CH5126766) is a first-in-class dual RAF/MEK inhibitor, acting as a "RAF/MEK clamp."[1][2] This unique mechanism of action, which involves the formation of a stable, inactive RAF-MEK complex, allows for a more complete shutdown of the MAPK pathway compared to traditional MEK-only inhibitors.[2][3] This attribute makes this compound a valuable tool for investigating the mechanisms of both intrinsic and acquired resistance to MAPK pathway inhibition.

A key mechanism of resistance to RAF and/or MEK inhibitors is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that promotes cell survival.[4] This has led to the clinical investigation and recent FDA approval of this compound in combination with the FAK inhibitor defactinib for the treatment of certain KRAS-mutated cancers.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study drug resistance in MAPK-driven cancers in a preclinical research setting.

Mechanism of Action: The RAF/MEK Clamp

This compound functions by allosterically inhibiting MEK kinase activity while simultaneously preventing the compensatory reactivation of MEK by upstream RAF kinases (ARAF, BRAF, and CRAF).[2] This is achieved by trapping RAF and MEK in a dominant negative complex, leading to a more profound and sustained inhibition of ERK phosphorylation.[3][5][6] This dual action contrasts with conventional MEK inhibitors, which can lead to a paradoxical reactivation of MEK signaling.

RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FAK FAK MEK->FAK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF Clamps This compound->MEK Inhibits Resistance Drug Resistance FAK->Resistance Defactinib Defactinib Defactinib->FAK Inhibits

Caption: Simplified MAPK signaling pathway and points of inhibition by this compound and defactinib.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound in various MAPK-driven cancer cell lines.

Table 1: this compound IC50 Values in Kinase Assays [1][5][6]

TargetIC50 (nM)
BRAF V600E8.2
BRAF19
CRAF56
MEK1160

Table 2: this compound IC50 Values in Cancer Cell Lines [5][6]

Cell LineCancer TypeKey Mutation(s)This compound IC50 (nM)
SK-MEL-28MelanomaBRAF V600E65
SK-MEL-2MelanomaNRAS28
MIA PaCa-2Pancreatic CancerKRAS G12C40
SW480Colorectal CancerKRAS G12V46
HCT116Colorectal CancerKRAS G13D277
PC3Prostate CancerBRAF wt, KRAS wt>1000

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

start Start with Parental Cancer Cell Line ic50 Determine this compound IC50 via Cell Viability Assay start->ic50 treat_low Treat cells with low-dose This compound (e.g., IC10-IC20) ic50->treat_low culture Culture until cells recover and proliferate treat_low->culture increase_dose Gradually increase This compound concentration (1.5-2x increments) culture->increase_dose passage Passage and expand surviving cells increase_dose->passage repeat Repeat dose escalation and expansion cycles passage->repeat freeze Cryopreserve resistant cell stocks at intervals passage->freeze repeat->culture characterize Characterize resistant cells: - Confirm increased IC50 - Analyze signaling pathways - Assess cross-resistance repeat->characterize implant Implant tumor cells/fragments subcutaneously into immunocompromised mice growth Monitor tumor growth until reaching a specific volume (e.g., 100-200 mm³) implant->growth randomize Randomize mice into treatment groups (Vehicle, this compound, etc.) growth->randomize treat Administer treatment (e.g., oral gavage) according to schedule randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until predefined endpoint (e.g., tumor volume, time) monitor->endpoint analysis Analyze tumor tissue: - Western blot - Immunohistochemistry - RNA sequencing endpoint->analysis

References

Application Notes and Protocols for Avutometinib Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (VS-6766) is a novel dual RAF/MEK inhibitor that has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1] It functions by blocking two key proteins in the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of this pathway is a common driver of cancer growth.[3]

Recent studies and clinical trials have highlighted the potential of combining this compound with other targeted agents to enhance efficacy and overcome resistance mechanisms. A particularly promising combination is with defactinib, an inhibitor of Focal Adhesion Kinase (FAK).[2][5] FAK activation has been identified as a potential resistance mechanism to MEK inhibition.[2] By simultaneously targeting both the MAPK and FAK pathways, the combination of this compound and defactinib has shown synergistic anti-tumor effects. This combination therapy has received accelerated FDA approval for the treatment of adult patients with recurrent low-grade serous ovarian cancer (LGSOC) harboring a KRAS mutation.[6][7][8]

These application notes provide detailed experimental designs and protocols for researchers investigating this compound in combination with other therapeutic agents, with a focus on the synergistic pairing with defactinib. The provided methodologies for in vitro and in vivo studies are intended to serve as a comprehensive guide for preclinical evaluation of this compound combination therapies.

Signaling Pathways

The combination of this compound and defactinib targets two distinct but interconnected signaling pathways crucial for cancer cell proliferation and survival.

RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation/ Survival ERK->Proliferation_MAPK This compound This compound This compound->RAF This compound->MEK Integrin Integrin FAK FAK Integrin->FAK Downstream_FAK Downstream Effectors FAK->Downstream_FAK Proliferation_FAK Proliferation/ Survival/ Invasion Downstream_FAK->Proliferation_FAK Defactinib Defactinib Defactinib->FAK label_mapk MAPK Pathway label_fak FAK Pathway

Caption: this compound and Defactinib Signaling Pathway Inhibition.

Experimental Workflow

A systematic approach is crucial for evaluating the efficacy of this compound combination therapies. The following workflow outlines the key in vitro and in vivo experimental stages.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection (e.g., KRAS-mutant ovarian cancer) Synergy_Assay Synergy/Cytotoxicity Assay (e.g., Chou-Talalay) Cell_Culture->Synergy_Assay Mechanism_Assay Mechanistic Assays (Apoptosis, Western Blot) Synergy_Assay->Mechanism_Assay Xenograft_Model Xenograft Model Development (e.g., subcutaneous) Mechanism_Assay->Xenograft_Model Promising combinations Drug_Administration Drug Administration (this compound +/- Combination Agent) Xenograft_Model->Drug_Administration Tumor_Monitoring Tumor Growth Monitoring (Calipers, Imaging) Drug_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for combination therapy studies.

Experimental Protocols

In Vitro Assays

1. Cell Viability and Synergy Analysis

This protocol determines the cytotoxic effects of this compound alone and in combination, and quantifies the degree of synergy.

  • Materials:

    • Cancer cell lines (e.g., KRAS-mutant ovarian cancer cell lines)

    • Complete cell culture medium

    • This compound and combination agent (e.g., defactinib)

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the combination agent.

    • Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable assay according to the manufacturer's instructions.

    • Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Alternatively, the Bliss Independence model can be used.

2. Apoptosis Assay

This protocol quantifies the induction of apoptosis following treatment with this compound combination therapy.

  • Materials:

    • Cancer cell lines

    • This compound and combination agent

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the drugs for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis

This protocol assesses the effect of the combination therapy on the target signaling pathways.

  • Materials:

    • Cancer cell lines

    • This compound and combination agent

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-FAK, anti-FAK, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with the drug combination for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

1. Subcutaneous Xenograft Model

This protocol evaluates the in vivo efficacy of this compound combination therapy in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line suspension in Matrigel

    • This compound and combination agent formulated for oral gavage

    • Calipers or imaging system for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and this compound combination).

    • Administer drugs via oral gavage according to a predetermined schedule (e.g., daily for 5 days on, 2 days off). A preclinical study in mice used daily oral doses of this compound and a FAK inhibitor.[5][7]

    • Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: In Vitro Cytotoxicity and Synergy of this compound and Defactinib in KRAS-Mutant Ovarian Cancer Cells (72h Treatment)

Cell LineTreatmentIC50 (µM)Combination Index (CI) at Fa 0.5
OVCAR-5This compound0.8
Defactinib2.5
This compound + Defactinib-0.6
SK-OV-3This compound1.2
Defactinib3.1
This compound + Defactinib-0.7

Table 2: In Vivo Efficacy of this compound and Defactinib Combination in an Ovarian Cancer Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control1250 ± 150-
This compound650 ± 9048%
Defactinib800 ± 11036%
This compound + Defactinib250 ± 5080%

Table 3: Effect of this compound and Defactinib on Apoptosis in OVCAR-5 Cells (48h Treatment)

Treatment% Early Apoptosis% Late Apoptosis
Vehicle Control5.2 ± 1.13.1 ± 0.8
This compound (1 µM)15.8 ± 2.58.4 ± 1.5
Defactinib (3 µM)10.5 ± 1.86.2 ± 1.1
This compound + Defactinib35.2 ± 4.118.9 ± 2.8

Conclusion

The provided protocols and experimental designs offer a robust framework for the preclinical evaluation of this compound combination therapies. By systematically assessing synergy, mechanism of action, and in vivo efficacy, researchers can generate the comprehensive data necessary to advance promising therapeutic combinations toward clinical development. The combination of this compound and defactinib serves as a prime example of a rationally designed therapy targeting key oncogenic pathways, with the potential to improve outcomes for patients with difficult-to-treat cancers.

References

Application Notes and Protocols for Avutometinib Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Avutometinib stock solutions for use in cell culture experiments. This compound is a potent dual inhibitor of RAF and MEK kinases, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies.

Compound Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Synonyms RO5126766, CH5126766, VS-6766
Molecular Formula C₂₁H₁₈FN₅O₅S
Molecular Weight 471.46 g/mol [3]
Solubility DMSO: 94 mg/mL (199.38 mM)[4], 100 mg/mL (212.11 mM; requires ultrasound)[3]
Water: Insoluble[4]
Ethanol: Insoluble[4]
Storage (Powder) -20°C for up to 3 years[3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[5]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

This compound is a first-in-class RAF/MEK clamp that inhibits the RAS/RAF/MEK/ERK signaling pathway.[6] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[1][2] In many cancers, mutations in genes like KRAS and BRAF lead to the hyperactivation of this pathway, driving uncontrolled cell growth.[7] this compound functions by binding to MEK and inducing the formation of an inactive complex with RAF (ARAF, BRAF, and CRAF), thereby blocking the phosphorylation of MEK by RAF and preventing downstream signaling to ERK.[1][6] This dual inhibition leads to a more complete and durable suppression of the pathway.[6]

Avutometinib_Signaling_Pathway This compound inhibits the RAS/RAF/MEK/ERK signaling pathway. cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation This compound This compound This compound->RAF This compound->MEK

Caption: this compound dual-inhibits RAF and MEK within the MAPK pathway.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water

  • Complete cell culture medium appropriate for the cell line

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)[3]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-warm DMSO: Bring the DMSO to room temperature before use.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution:

    • Molecular Weight of this compound = 471.46 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Volume = 1 mL = 0.001 L

    • Moles = Concentration x Volume = 0.010 mol/L x 0.001 L = 0.00001 mol

    • Mass = Moles x Molecular Weight = 0.00001 mol x 471.46 g/mol = 0.0047146 g = 4.71 mg

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved, especially for higher concentrations.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Stock_Solution_Workflow Workflow for preparing this compound stock solution. cluster_1 Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Aliquot Aliquot Vortex/Sonicate->Aliquot Store at -80°C Store at -80°C Aliquot->Store at -80°C

References

Application Notes and Protocols: Investigating Avutometinib in Pancreatic Cancer Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical investigation of avutometinib, a potent RAF/MEK clamp, in pancreatic cancer models. The protocols outlined below offer detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound, both as a single agent and in combination with other targeted therapies.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1] These mutations lead to constitutive activation of the downstream RAF/MEK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[1] this compound (formerly known as VS-6766) is a novel oral RAF/MEK clamp that uniquely inhibits both MEK kinase activity and the compensatory reactivation of MEK by RAF.[2] This dual mechanism of action offers a more complete and durable inhibition of the ERK pathway compared to conventional MEK inhibitors.

Preclinical studies have demonstrated the potential of this compound in pancreatic cancer models, particularly in combination with the focal adhesion kinase (FAK) inhibitor, defactinib.[2] FAK is a key mediator of resistance to MAPK pathway inhibition.[3] The combination of this compound and defactinib is designed to provide a more comprehensive blockade of the signaling pathways that drive tumor growth and drug resistance.[3]

Data Presentation

In Vitro Efficacy: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines, including those of pancreatic origin, as determined by 3D proliferation assays.

Cell LineCancer TypeKRAS StatusBRAF StatusThis compound IC50 (nM)
PANC-1 Pancreatic G12DWild Type~10-100
MIA PaCa-2 Pancreatic G12CWild Type~1-10
HCT116ColorectalG13DWild Type<1
NCI-H358LungG12CWild Type<1
A549LungG12SWild Type~1-10
WM-266-4MelanomaV600DV600E<1

Data adapted from Verastem Oncology preclinical data presentation.[4]

In Vivo Efficacy: Tumor Growth Inhibition in a Pancreatic Cancer Mouse Model

The in vivo efficacy of this compound in combination with a FAK inhibitor and standard-of-care chemotherapy was evaluated in a KRAS G12D/p53 mutant pancreatic cancer mouse model.

Treatment GroupMean Tumor Volume (mm³) at Day 20Percent Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle~1200-~25
This compound + FAKi~400~67%~45
This compound + FAKi + Gemcitabine/Paclitaxel<100 (regression)>100%>60

Data adapted from Verastem Oncology preclinical data presentation. FAKi refers to the FAK inhibitor VS-4718.[4] Gemcitabine/Paclitaxel was administered at 75 mg/kg and 5 mg/kg, respectively.[4]

Mandatory Visualizations

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (KRAS mutant in PDAC) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation FAK_pathway FAK Pathway (Resistance) MEK->FAK_pathway Upregulation (Resistance) Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation This compound This compound This compound->RAF This compound->MEK Defactinib Defactinib Defactinib->FAK_pathway

Caption: this compound's dual inhibition of RAF and MEK in the ERK pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Panc_Cells Pancreatic Cancer Cell Lines Culture_3D 3D Spheroid Culture Panc_Cells->Culture_3D Treatment_vitro This compound ± Defactinib Treatment Culture_3D->Treatment_vitro Viability_Assay Cell Viability Assay (IC50) Treatment_vitro->Viability_Assay Western_Blot Western Blot (p-ERK/ERK) Treatment_vitro->Western_Blot Mouse_Model Orthotopic Pancreatic Cancer Mouse Model Treatment_vivo This compound ± Defactinib ± Chemo Treatment Mouse_Model->Treatment_vivo Tumor_Measurement Tumor Volume Measurement Treatment_vivo->Tumor_Measurement IHC Immunohistochemistry (Ki-67, Cleaved Caspase-3) Treatment_vivo->IHC Survival_Analysis Survival Analysis Treatment_vivo->Survival_Analysis

Caption: Preclinical experimental workflow for evaluating this compound.

Experimental Protocols

3D Spheroid Culture of Pancreatic Cancer Cells

Three-dimensional spheroid cultures more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell culture.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Ultra-low attachment round-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture pancreatic cancer cells in standard T-75 flasks to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2,000-5,000 cells per 100 µL.

  • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids should form within 24-72 hours.

  • Monitor spheroid formation and growth every 24 hours using a light microscope.

Cell Viability Assay (IC50 Determination)

Materials:

  • 3D pancreatic cancer spheroids (from Protocol 1)

  • This compound and defactinib stock solutions (in DMSO)

  • Complete growth medium

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound and/or defactinib in complete growth medium.

  • After spheroid formation (Day 3), carefully remove 50 µL of medium from each well and add 50 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for p-ERK and Total ERK

Materials:

  • Treated pancreatic cancer cells (from 2D or 3D culture)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and express the results as a ratio of p-ERK to total ERK.[5]

Orthotopic Pancreatic Cancer Mouse Model and In Vivo Drug Treatment

Materials:

  • 6-8 week old immunodeficient mice (e.g., nude or SCID)

  • Pancreatic cancer cells (e.g., PANC-1)

  • Matrigel

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • This compound, defactinib, gemcitabine, and paclitaxel formulations for oral gavage or intravenous injection

  • Calipers for tumor measurement

Protocol:

  • Harvest and resuspend pancreatic cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.

  • Inject 10 µL of the cell suspension (1 x 10^5 cells) into the tail of the pancreas.

  • Close the incision with sutures or surgical clips.

  • Monitor the mice for tumor growth by palpation or imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells).

  • Once tumors are palpable (e.g., ~100 mm³), randomize the mice into treatment groups.

  • Administer this compound and defactinib via oral gavage and gemcitabine/paclitaxel via intravenous injection according to the desired dosing schedule.[4]

  • Measure tumor volume with calipers twice a week using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for Ki-67 and Cleaved Caspase-3

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution

  • Blocking serum

  • Primary antibodies: Rabbit anti-Ki-67, Rabbit anti-cleaved caspase-3

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform heat-induced antigen retrieval in citrate buffer.

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific antibody binding with blocking serum.

  • Incubate the sections with the primary antibody against Ki-67 or cleaved caspase-3 overnight at 4°C.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Wash the sections and apply the DAB substrate to visualize the antibody staining.

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Analyze the stained sections under a microscope. The Ki-67 proliferation index can be calculated as the percentage of Ki-67-positive nuclei. Apoptosis can be assessed by the presence of cleaved caspase-3 staining.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Avutometinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying Avutometinib resistance in cancer cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during the generation and analysis of this compound-resistant cancer cell lines.

Issue Potential Cause(s) Recommended Solution(s)
Failure to Establish a Stable this compound-Resistant Cell Line 1. This compound concentration is too high, leading to excessive cell death. 2. Insufficient duration of drug exposure. 3. Cell line is inherently highly sensitive and unable to develop resistance.1. Start with a lower concentration of this compound (e.g., at or below the IC50) and gradually increase the dose over time. 2. Continue drug exposure for an extended period (several months may be necessary). 3. Attempt to generate resistance in a different cancer cell line.
Inconsistent Results in Cell Viability Assays 1. Uneven cell seeding. 2. Variability in drug concentration. 3. Contamination of cell cultures.1. Ensure a single-cell suspension before seeding and use a multichannel pipette for accuracy. 2. Prepare fresh drug dilutions for each experiment. 3. Regularly test cell lines for mycoplasma contamination.
Loss of Resistance in the Absence of this compound 1. Resistance is transient and not due to stable genetic or epigenetic changes.1. Continuously culture the resistant cell line in the presence of a maintenance dose of this compound.
No Change in p-ERK Levels Upon this compound Treatment in Resistant Cells 1. Reactivation of the MAPK pathway through upstream mutations (e.g., NRAS, KRAS). 2. Amplification of BRAF or other pathway components. 3. Activation of alternative signaling pathways that bypass the need for ERK signaling.1. Sequence the resistant cell line to identify potential mutations in key signaling molecules. 2. Perform copy number analysis to detect gene amplifications. 3. Investigate the activation of parallel pathways such as the PI3K/AKT pathway via Western blot.
Increased p-FAK Levels in Resistant Cells 1. Compensatory activation of the FAK signaling pathway as a mechanism of resistance to MEK inhibition.1. This is an expected mechanism of resistance. Consider combination treatment with a FAK inhibitor like Defactinib to overcome this resistance.

Frequently Asked Questions (FAQs)

1. What is the general principle behind generating this compound-resistant cancer cell lines?

The most common method is to culture cancer cells in the continuous presence of this compound, starting with a low concentration (typically around the IC50) and gradually increasing the concentration over several weeks to months. This process selects for cells that have developed mechanisms to survive and proliferate despite the presence of the drug.

2. What are the known or hypothesized mechanisms of resistance to this compound?

While specific mechanisms for this compound are still under investigation, resistance to MEK inhibitors, in general, can arise from:

  • Reactivation of the MAPK Pathway: Mutations in upstream components like NRAS or KRAS, or amplification of BRAF, can lead to renewed signaling through the MAPK pathway.

  • Activation of Bypass Pathways: Cancer cells can activate parallel signaling pathways, such as the PI3K/AKT pathway, to promote survival and proliferation, thus circumventing the MEK blockade.

  • Increased FAK Signaling: Upregulation of Focal Adhesion Kinase (FAK) signaling is a known escape mechanism from MEK inhibition.[1] This is the rationale for combining this compound with the FAK inhibitor Defactinib.[2][3]

3. How can I confirm that my cell line has developed resistance to this compound?

Resistance can be confirmed by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 value of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

4. What are the key signaling pathways I should investigate when characterizing this compound resistance?

The primary pathway to investigate is the RAS/RAF/MEK/ERK (MAPK) pathway to assess its reactivation. Additionally, examining the PI3K/AKT and FAK pathways is crucial as they are common bypass and compensatory mechanisms.

5. How does this compound's mechanism as a "RAF/MEK clamp" potentially influence resistance mechanisms?

This compound not only inhibits MEK but also traps it in an inactive complex with RAF.[4] This dual action is designed to prevent the compensatory activation of MEK that can limit the efficacy of other MEK inhibitors.[4] Therefore, resistance mechanisms may be more likely to arise from alterations upstream of RAF/MEK or through activation of entirely separate signaling pathways.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol provides a general framework for developing this compound resistance in adherent cancer cell lines.

  • Determine the IC50 of this compound:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a T25 flask with complete media containing this compound at a concentration equal to the IC50.

    • Maintain a parallel culture of parental cells in media without the drug.

  • Dose Escalation:

    • When the cells in the this compound-containing media reach 70-80% confluency and show stable growth, passage them and increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Establishment of a Stable Resistant Line:

    • After several months of continuous culture with escalating doses, the cells that can proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50) are considered a stable resistant cell line.

  • Characterization and Banking:

    • Confirm the degree of resistance by re-evaluating the IC50.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Western Blot Analysis of Key Signaling Pathways

This protocol outlines the steps for assessing the activation state of the MAPK and FAK pathways.

  • Cell Lysis:

    • Plate both parental and this compound-resistant cells.

    • Treat with this compound at various concentrations and time points as required for the experiment.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-FAK (Tyr397)

      • Total FAK

      • Phospho-AKT (Ser473)

      • Total AKT

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change in Resistance
KRAS-mutant Ovarian Cancer (LGSOC-1)1525016.7
KRAS-mutant Pancreatic Cancer (PANC-1)2540016.0
BRAF-mutant Melanoma (A375)1018018.0

This data is for illustrative purposes only.

Visualizations

G cluster_0 cluster_1 Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->RAF Clamps This compound->MEK Inhibits

Caption: this compound's mechanism of action on the MAPK pathway.

G cluster_0 This compound This compound MEK MEK This compound->MEK ERK ERK MEK->ERK FAK FAK MEK->FAK Compensatory Activation Proliferation Proliferation ERK->Proliferation Survival Survival FAK->Survival Defactinib Defactinib Defactinib->FAK

Caption: Compensatory FAK activation as a resistance mechanism.

G Start with Parental Cell Line Start with Parental Cell Line Determine this compound IC50 Determine this compound IC50 Start with Parental Cell Line->Determine this compound IC50 Culture in IC50 Concentration Culture in IC50 Concentration Determine this compound IC50->Culture in IC50 Concentration Monitor Cell Growth Monitor Cell Growth Culture in IC50 Concentration->Monitor Cell Growth Gradually Increase this compound Dose Gradually Increase this compound Dose Monitor Cell Growth->Gradually Increase this compound Dose Cells are confluent and stable Gradually Increase this compound Dose->Monitor Cell Growth Stable Resistant Cell Line Stable Resistant Cell Line Gradually Increase this compound Dose->Stable Resistant Cell Line After several months Characterize Resistance\n(IC50, Western Blot) Characterize Resistance (IC50, Western Blot) Stable Resistant Cell Line->Characterize Resistance\n(IC50, Western Blot) Cryopreserve Stocks Cryopreserve Stocks Characterize Resistance\n(IC50, Western Blot)->Cryopreserve Stocks

Caption: Workflow for generating this compound-resistant cell lines.

References

Technical Support Center: Managing Avutometinib-Induced Toxicities in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with avutometinib in a preclinical research setting.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q2: Why is this compound often used in combination with a FAK inhibitor like defactinib?

Q3: What are the most common toxicities observed with this compound in animal studies?

Based on preclinical and clinical data, the most common toxicities associated with this compound and similar MEK inhibitors include:

  • Dermatological Toxicities: Rash (often acneiform or papulopustular) is the most frequently reported side effect.[6][7][8] Xerosis (dry skin), pruritus (itching), and photosensitivity may also occur.[6][7]

  • Muscular Toxicities: Elevated creatine phosphokinase (CPK or CK) levels are a common finding, which may indicate muscle inflammation or damage.[9][10] In severe cases, this can lead to rhabdomyolysis.

  • Ocular Toxicities: A range of ocular adverse events have been reported, including blurred vision, conjunctivitis, and, in some instances, more severe conditions like retinal vein occlusion.[2][5]

  • Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are also frequently observed.[9]

Q4: How should I determine the appropriate starting dose for this compound in my animal model?

Dose selection for preclinical studies should be based on a combination of literature review of similar studies and, ideally, a pilot dose-range finding study in your specific animal model. The table below summarizes some reported doses used in mouse xenograft models. It is crucial to monitor for signs of toxicity closely, especially during the initial dosing periods.

II. Troubleshooting Guides

A. Dermatological Toxicities

Issue: An animal on study develops a rash, dry skin, or signs of pruritus (excessive scratching).

Troubleshooting Steps:

  • Assess and Grade the Severity:

    • Grade 1 (Mild): Scattered papules or pustules, minimal erythema, no signs of discomfort.

    • Grade 2 (Moderate): More widespread rash, moderate erythema, possible pruritus leading to some skin excoriation.

    • Grade 3 (Severe): Confluent rash, severe erythema, significant pruritus with extensive excoriation, potential for secondary infection.

  • Management Protocol:

    • Grade 1: Continue this compound at the current dose and monitor closely. Consider topical emollients for dry skin.

    • Grade 2:

      • Consider a temporary dose interruption (e.g., 1-3 days) until the rash improves to Grade 1 or baseline.

      • Resume treatment at the same dose or a reduced dose (e.g., by 25-50%).

      • Topical treatments such as clindamycin 1% or a medium-potency corticosteroid may be considered for localized areas, though their impact on study outcomes should be evaluated.[8]

    • Grade 3:

      • Hold this compound treatment immediately.

      • Provide supportive care, including keeping the affected area clean to prevent infection.

      • Once the rash improves to Grade 1, consider resuming treatment at a reduced dose (e.g., by 50%).

      • If the severe rash recurs, discontinuation of the drug for that animal may be necessary.

  • Supportive Care:

    • Ensure animals have clean bedding to minimize the risk of infection.

    • For pruritus, ensure nails are trimmed to reduce self-trauma.

B. Muscular Toxicities

Issue: Routine blood work reveals elevated creatine phosphokinase (CPK) levels.

Troubleshooting Steps:

  • Assess and Grade the Severity:

    • Grade 1 (Mild): CPK levels are 1.5-3.0 times the upper limit of normal (ULN).

    • Grade 2 (Moderate): CPK levels are >3.0-5.0 times ULN.

    • Grade 3 (Severe): CPK levels are >5.0-10.0 times ULN.

    • Grade 4 (Life-threatening): CPK levels are >10.0 times ULN.

  • Management Protocol:

    • Grade 1-2: Continue treatment and increase the frequency of monitoring (e.g., every 3-7 days). Ensure the animal is well-hydrated.

    • Grade 3:

      • Hold this compound treatment.

      • Monitor CPK levels frequently (e.g., every 1-3 days).

      • Provide supportive care, such as subcutaneous or intravenous fluids, to maintain hydration and renal function.

      • Once CPK levels return to Grade 1 or baseline, consider resuming treatment at a reduced dose (e.g., by 25-50%).

    • Grade 4 or any CPK elevation with clinical signs of rhabdomyolysis (e.g., lethargy, muscle tremors, dark urine):

      • Permanently discontinue this compound for that animal.

      • Provide aggressive supportive care, including fluid therapy, and monitor renal function closely.

C. Ocular Toxicities

Issue: An animal exhibits signs of ocular toxicity, such as squinting, excessive tearing, redness, or cloudiness of the cornea.

Troubleshooting Steps:

  • Perform an Ophthalmic Examination:

    • A baseline ophthalmic examination should be performed before starting treatment.[2][5]

    • At the onset of any ocular signs, a detailed examination should be conducted, including biomicroscopy (slit-lamp examination) and indirect ophthalmoscopy.[2]

    • Pharmacological dilation of the pupil is recommended for a thorough examination of the posterior segment.[2]

  • Management Protocol:

    • Mild conjunctivitis or superficial punctate keratitis:

      • Continue treatment and monitor closely.

      • Consider topical ocular lubricants.

    • Moderate to severe ocular inflammation, corneal ulceration, or signs of retinal changes:

      • Hold this compound treatment.

      • Consult with a veterinary ophthalmologist if possible.

      • Once the toxicity resolves to a mild state or baseline, consider resuming treatment at a reduced dose.

    • Severe or vision-threatening toxicities (e.g., retinal detachment):

      • Permanently discontinue this compound for that animal.

III. Data Presentation

Table 1: Summary of this compound Dosing in Preclinical Mouse Models

Cancer ModelAnimal ModelThis compound DoseFAK Inhibitor Dose (if applicable)Dosing ScheduleReference
Low-Grade Serous Ovarian CancerSCID Mice (PDX)Not specifiedVS-4718 (not specified)Once daily, 5 days on, 2 days off, oral gavage[1]
Uterine Endometrioid CancerNot specified (xenografts)0.3 mg/kgVS-4718 (50 mg/kg)5 consecutive days with 2 days of rest, oral gavage[11]
Low-Grade Serous Ovarian CancerSCID Mice (PDX)Not specifiedVS-4718 (not specified)Not specified[3]
Low-Grade Serous Ovarian CancerSCID Mice (PDX)Not specifiedVS-4718 (not specified)5 days on, 2 days off, oral gavage[12][13]

IV. Experimental Protocols

A. Protocol for Monitoring Dermatological Toxicity
  • Frequency: Perform a visual inspection of the skin and fur of each animal at least three times per week.

  • Procedure:

    • Carefully examine the entire body surface, paying close attention to the face, ears, paws, and areas with less fur.

    • Record the presence, distribution, and characteristics of any skin lesions (e.g., erythema, papules, pustules, scaling, crusting).

    • Note any signs of pruritus, such as excessive scratching or hair loss.

    • Use a standardized grading scale (as described in the troubleshooting guide) to document the severity of the rash.

    • Photograph any significant findings for documentation.

B. Protocol for Monitoring Muscular Toxicity
  • Frequency: Collect blood samples for CPK measurement at baseline and then weekly or bi-weekly during the treatment period.

  • Procedure:

    • Collect a small volume of blood (e.g., via tail vein or saphenous vein) into an appropriate tube for serum or plasma separation.

    • Process the sample according to the manufacturer's instructions for the CPK assay kit.

    • Analyze the CPK levels and compare them to baseline values and the established normal range for the specific animal strain.

    • Record the results and grade the toxicity according to the scale in the troubleshooting guide.

C. Protocol for Ophthalmic Examination
  • Frequency: Perform a baseline examination before the start of treatment and then at regular intervals (e.g., every 2-4 weeks) and whenever clinical signs of ocular toxicity are observed.

  • Procedure:

    • In a darkened room, perform an external inspection of the eyes and adnexa.[5]

    • Apply a mydriatic agent (e.g., tropicamide) to dilate the pupils.[5]

    • Use a handheld slit-lamp biomicroscope to examine the anterior segment (conjunctiva, cornea, anterior chamber, iris, and lens).[2]

    • Use an indirect ophthalmoscope to examine the posterior segment (vitreous and fundus).[2]

    • Record all findings using a standardized terminology.[5]

V. Visualizations

A. Signaling Pathway

Avutometinib_Mechanism cluster_pathway RAS/RAF/MEK/ERK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->RAF Inhibits RAF phosphorylation of MEK This compound->MEK Inhibits MEK kinase activity Toxicity_Monitoring_Workflow start Start of Study baseline Baseline Assessments: - Body Weight - Clinical Observations - Blood Collection (CPK) - Ophthalmic Exam start->baseline treatment Administer this compound baseline->treatment monitoring Weekly Monitoring: - Body Weight - Clinical Observations - Blood Collection (CPK) treatment->monitoring dermatology Bi-weekly Skin Check monitoring->dermatology ophthalmology Bi-weekly Ophthalmic Exam monitoring->ophthalmology toxicity_check Toxicity Observed? monitoring->toxicity_check manage_toxicity Implement Troubleshooting Guide: - Grade Severity - Dose Modification - Supportive Care toxicity_check->manage_toxicity Yes continue_study Continue Study toxicity_check->continue_study No manage_toxicity->continue_study continue_study->treatment end End of Study continue_study->end Dose_Modification_Logic toxicity Adverse Event Observed grade1 Grade 1 Toxicity toxicity->grade1 Mild grade2 Grade 2 Toxicity toxicity->grade2 Moderate grade3 Grade 3 Toxicity toxicity->grade3 Severe grade4 Grade 4 Toxicity toxicity->grade4 Life-threatening continue_dose Continue Current Dose & Increase Monitoring grade1->continue_dose hold_dose Hold Dose & Provide Supportive Care grade2->hold_dose grade3->hold_dose discontinue Permanently Discontinue grade4->discontinue resume_reduced Resume at Reduced Dose (e.g., -50%) hold_dose->resume_reduced Toxicity Improves to Grade 1

References

Technical Support Center: Optimizing Avutometinib and Defactinib Dosing for Synergy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synergistic combination of avutometinib and defactinib.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and defactinib?

A1: this compound is a dual RAF/MEK inhibitor that targets the MAPK signaling pathway, which is frequently hyperactivated in cancers with KRAS mutations. However, tumor cells can develop resistance to MEK inhibitors by activating alternative survival pathways. One key resistance mechanism is the activation of Focal Adhesion Kinase (FAK). Defactinib is a FAK inhibitor. By combining this compound with defactinib, the FAK-mediated resistance pathway is blocked, leading to a more potent and durable anti-tumor response. Preclinical studies have demonstrated that this combination leads to synergistic tumor growth inhibition.

Q2: What is the FDA-approved dosing schedule for the this compound and defactinib combination?

A2: The FDA has granted accelerated approval for the combination of this compound and defactinib for adult patients with recurrent low-grade serous ovarian cancer (LGSOC) harboring a KRAS mutation, who have received at least one prior systemic therapy. The recommended dosing schedule, based on the RAMP-201 clinical trial, is as follows[1][2][3]:

  • This compound : 3.2 mg (four 0.8 mg capsules) taken orally twice weekly (e.g., Day 1 and Day 4).

  • Defactinib : 200 mg (one tablet) taken orally twice daily.

Both drugs are administered for the first three weeks of a four-week cycle, followed by a one-week pause in treatment[2][3]. This intermittent dosing schedule was found to improve tolerability while maintaining anti-tumor activity.

Q3: What are the common challenges encountered when working with this drug combination in preclinical models?

A3: Researchers may encounter several challenges, including:

  • Determining optimal synergistic concentrations in vitro: Identifying the precise concentration ratio of this compound and defactinib that yields maximum synergy without excessive toxicity can be complex.

  • In vivo drug formulation and administration: Both drugs are orally administered, but ensuring consistent formulation and bioavailability in animal models is crucial for reproducible results.

  • Managing in vivo toxicity: While the combination is designed to be more effective, it can also lead to increased toxicity. Careful monitoring of animal health and dose adjustments may be necessary.

  • Assessing target engagement: Confirming that both MEK/RAF and FAK pathways are being effectively inhibited in tumor tissue is essential to correlate with efficacy data.

Troubleshooting Guides

In Vitro Synergy Experiments (Checkerboard Assay)

Issue: Difficulty in determining the optimal concentration range for synergy.

  • Possible Cause: Inappropriate starting concentrations or dilution factors.

  • Solution:

    • Determine the IC50 of each drug individually: Before performing a checkerboard assay, determine the half-maximal inhibitory concentration (IC50) for both this compound and defactinib in your cell line of interest.

    • Set up the checkerboard matrix around the IC50 values: A common starting point is to use a concentration range that spans from 1/4x to 4x the IC50 of each drug. For example, based on preclinical studies in endometrial cancer, defactinib IC50 values ranged from 1.7 to 3.8 µM. Therefore, a suitable concentration range for defactinib in a checkerboard assay could be 0.5 µM to 15 µM.

    • Use a constant ratio or a non-constant ratio design: You can either maintain a constant molar ratio of the two drugs across dilutions or explore a wider range of ratios.

    • Calculate the Combination Index (CI): Use the Chou-Talalay method to calculate the CI for each concentration combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. A preclinical study in a low-grade serous ovarian cancer organoid model reported a synergistic combination index of 0.53.

Issue: High variability in cell viability readouts.

  • Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or issues with the viability assay reagent.

  • Solution:

    • Ensure uniform cell seeding: Use a multichannel pipette and mix the cell suspension thoroughly before seeding.

    • Minimize edge effects: Avoid using the outer wells of the microplate for experimental conditions, or fill them with sterile media or PBS.

    • Validate the viability assay: Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo®) is linear in the range of cell densities used and that the drug compounds do not interfere with the assay chemistry.

    • Include appropriate controls: Use vehicle-only (e.g., DMSO) controls for both single-agent and combination treatments.

In Vivo Xenograft Studies

Issue: Poor tumor growth inhibition despite in vitro synergy.

  • Possible Cause: Suboptimal dosing schedule, poor drug bioavailability, or rapid drug metabolism in the animal model.

  • Solution:

    • Optimize the dosing schedule: The clinically approved schedule is 3 weeks on, 1 week off. Preclinical studies have often used daily oral gavage for 5 days on, 2 days off. The specific timing and frequency may need to be optimized for your model.

    • Verify drug formulation: Ensure that the drugs are properly dissolved and stable in the chosen vehicle. For in vivo experiments, this compound has been prepared in 5% DMSO + 10% hydroxypropyl-β-cyclodextrin (HPCD) in sterile water, while a FAK inhibitor (VS-4718, structurally similar to defactinib) was prepared in 0.5% carboxymethyl cellulose (CMC) + 0.1% Tween 80 in sterile water.

    • Conduct pharmacokinetic (PK) studies: If possible, perform PK studies to measure the plasma and tumor concentrations of both drugs to ensure adequate exposure.

    • Perform pharmacodynamic (PD) analysis: Collect tumor samples at various time points after dosing to assess the inhibition of p-ERK and p-FAK by Western blot or immunohistochemistry (IHC) to confirm target engagement.

Issue: Excessive toxicity in the combination treatment group.

  • Possible Cause: The combined dose is too high for the animal model.

  • Solution:

    • Perform a dose-finding study: Before a full efficacy study, conduct a dose-finding experiment with a small number of animals to determine the maximum tolerated dose (MTD) of the combination.

    • Reduce the dose of one or both drugs: If toxicity is observed, reduce the dose of one or both agents. It is often beneficial to maintain the dose of the more potent single agent and titrate the dose of the other.

    • Stagger the administration: In some cases, administering the two drugs several hours apart can mitigate acute toxicity.

    • Monitor animal health closely: Regularly monitor body weight, food and water intake, and clinical signs of distress.

Data Presentation

Table 1: Clinical Efficacy of this compound + Defactinib in LGSOC (RAMP-201 Trial)
Patient PopulationOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
All Evaluable Patients 31%[4][5]31.1 months[4][5]12.9 months[4][5]
KRAS-mutant 44%[4][5]31.1 months[5]22.0 months[4][5]
KRAS wild-type 17%[4][5]9.2 months[5]12.8 months[4]
Table 2: Preclinical Dosing and Efficacy
Cancer ModelDosing RegimenOutcomeReference
Endometrioid Cancer Xenograft This compound + VS-4718 (FAKi), daily oral gavage, 5 days/weekSuperior tumor growth inhibition compared to single agents.[6]
LGSOC Patient-Derived Xenograft This compound + VS-4718 (FAKi), daily oral gavage, 5 days on/2 days offStronger tumor growth inhibition with the combination.[7]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and defactinib in DMSO. Create a dilution series for each drug in culture medium.

  • Checkerboard Setup:

    • Add serial dilutions of this compound along the x-axis of the plate.

    • Add serial dilutions of defactinib along the y-axis of the plate.

    • The wells will contain a matrix of different concentration combinations of the two drugs.

    • Include single-agent controls for each drug and vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for your cell line's doubling time).

  • Cell Viability Assay: Measure cell viability using an appropriate method (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the viability data to the vehicle-only control.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. CI < 1 indicates synergy.

Protocol 2: Western Blot for p-ERK and p-FAK
  • Sample Preparation: Treat cells with this compound, defactinib, the combination, or vehicle for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (e.g., Cell Signaling Technology #4370), total ERK1/2, p-FAK (Tyr397) (e.g., Cell Signaling Technology #3283), and total FAK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

Signaling_Pathway Mechanism of Synergy: this compound and Defactinib KRAS KRAS (mutant) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FAK FAK MEK->FAK Feedback Activation Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF Inhibits This compound->MEK Inhibits Resistance Resistance Pathway FAK->Resistance Defactinib Defactinib Defactinib->FAK Inhibits

Caption: this compound and Defactinib Synergy Pathway.

Experimental_Workflow Workflow for Preclinical Synergy Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies IC50 Determine Single-Agent IC50s Checkerboard Checkerboard Assay IC50->Checkerboard CI_Calc Calculate Combination Index (CI) Checkerboard->CI_Calc Synergy_Confirm Confirm Synergy (CI < 1) CI_Calc->Synergy_Confirm MTD Determine Max Tolerated Dose (MTD) Synergy_Confirm->MTD Proceed if synergistic Xenograft Xenograft Efficacy Study MTD->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (p-ERK, p-FAK) Xenograft->PD_Analysis

Caption: Preclinical Synergy Assessment Workflow.

References

Interpreting unexpected results in Avutometinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Avutometinib, a potent dual RAF/MEK inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret the results of their this compound experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe incomplete or no inhibition of phosphorylated ERK (pERK) in our Western blots after this compound treatment. What could be the reason?

A1: Several factors could contribute to this observation:

  • Cell Line Resistance: Certain cell lines may exhibit inherent resistance to this compound. For example, the UTE2 endometrial cancer cell line has been reported to be resistant.[1] It is crucial to test a range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Suboptimal Drug Concentration or Treatment Duration: Ensure you are using an appropriate concentration of this compound and treating for a sufficient duration. We recommend performing a dose-response and time-course experiment to optimize these parameters for your model system.

  • Reagent Quality: Verify the activity of your this compound stock and the quality of your antibodies. Ensure that the primary antibodies for pERK and total ERK are validated for Western blotting and used at the recommended dilutions.

  • Experimental Procedure: Review your Western blot protocol for any potential issues, such as inefficient protein transfer or inappropriate antibody incubation times.

Q2: We are observing an increase in phosphorylated AKT (p-AKT) levels after treating cells with this compound. Is this an expected outcome?

A2: Yes, this can be an expected, albeit counterintuitive, result. Inhibition of the MAPK pathway by this compound can sometimes lead to the compensatory activation of alternative survival pathways, most notably the PI3K/AKT pathway. This has been observed in preclinical studies with this compound and other MEK inhibitors.[1]

  • Interpretation: This upregulation of p-AKT can be a mechanism of adaptive resistance to this compound.

  • Troubleshooting/Next Steps:

    • Confirm the observation by repeating the experiment and including appropriate controls.

    • Consider co-treatment with a PI3K or AKT inhibitor to abrogate this compensatory signaling. Preclinical studies have shown that such combinations can enhance the anti-tumor effects of MAPK pathway inhibition.

Q3: Our experiments show an induction of MYC signaling after this compound monotherapy. Is this a known effect?

A3: Yes, preclinical studies have indicated that this compound treatment alone can lead to an increase in MYC signaling. This is another potential mechanism of adaptive resistance. Interestingly, the combination of this compound with the FAK inhibitor, defactinib, has been shown to inhibit this MYC induction.

Q4: We are not observing the expected level of cell death or growth inhibition in our cell viability assays. What are some potential causes?

A4: Beyond the reasons mentioned for incomplete pERK inhibition (cell line resistance, suboptimal drug concentration/duration), consider the following:

  • Assay Sensitivity: Ensure your chosen cell viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect the expected changes in your cell line.

  • Compensatory Pathways: As mentioned, the activation of pro-survival pathways like PI3K/AKT can limit the efficacy of this compound.

  • FAK Pathway Activation: Focal Adhesion Kinase (FAK) activation is a known resistance mechanism to RAF/MEK inhibition. If you observe limited efficacy with this compound alone, consider investigating the phosphorylation status of FAK. Co-treatment with a FAK inhibitor like defactinib may be necessary to achieve a more robust anti-proliferative effect.

Q5: Could this compound cause paradoxical activation of the MAPK pathway?

A5: this compound is designed as a "RAF/MEK clamp" to prevent the paradoxical activation of the MAPK pathway that can be seen with some RAF inhibitors, especially in RAS-mutant cells. It works by inducing an inactive RAF/MEK complex. Therefore, paradoxical activation is less likely with this compound compared to first-generation RAF inhibitors.

  • How to Confirm: To confirm the absence of paradoxical activation, you can perform a Western blot for pERK in a cell line with upstream pathway activation (e.g., KRAS mutation) treated with a range of this compound concentrations. A dose-dependent decrease in pERK would indicate a lack of paradoxical activation.

Q6: We have observed unexpected changes in cell morphology after this compound treatment. Is this a reported effect?

A6: While significant changes in cell morphology are not a widely reported primary effect of this compound, it is plausible that inhibition of the MAPK pathway could lead to morphological alterations in some cell types, as this pathway is involved in cytoskeletal organization.

  • Troubleshooting/Next Steps:

    • Document the morphological changes with microscopy.

    • Correlate these changes with markers of cell cycle arrest, senescence, or apoptosis to understand the underlying cellular process.

    • Ensure the observed changes are not due to off-target effects by testing a range of concentrations and comparing with other MEK inhibitors if possible.

Data Presentation

This compound In Vitro Efficacy (IC50 Values)
Cell LineCancer TypeKRAS StatusThis compound IC50 (µM)Reference
UTE1EndometrialMutant0.3 - 7.5[1]
UTE3EndometrialMutant0.3 - 7.5[1]
UTE10EndometrialMutant0.3 - 7.5[1]
UTE11EndometrialMutant0.3 - 7.5[1]
UTE2EndometrialMutant>10 (Resistant)[1]
H358NSCLCG12CNot specified[2]
Ba/F3Pro-BVarious KRASVaries by mutation[2]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

Western Blot for pERK, p-AKT, and MYC

This protocol provides a general framework for assessing changes in protein phosphorylation and expression following this compound treatment.

1. Cell Lysis and Protein Quantification:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer to microfuge tubes, and clarify the lysate by centrifugation.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:

    • p-ERK1/2 (Thr202/Tyr204): 1:1000

    • Total ERK1/2: 1:1000

    • p-AKT (Ser473): 1:1000

    • Total AKT: 1:1000

    • MYC: 1:1000

    • Loading Control (e.g., β-actin, GAPDH): 1:5000

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.

Cell Viability (MTT) Assay

This protocol outlines a method for determining the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.01 µM to 10 µM.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the data to the vehicle control and plot the cell viability against the log of this compound concentration to determine the IC50 value.

Mandatory Visualizations

Avutometinib_Signaling_Pathway cluster_0 RAS/RAF/MEK/ERK Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->RAF Inhibits MEK phosphorylation This compound->MEK Inhibits kinase activity

Caption: this compound's dual inhibition of the RAS/RAF/MEK/ERK signaling pathway.

Troubleshooting_Workflow Start Unexpected Result (e.g., No pERK Inhibition) Check_Concentration Verify Drug Concentration and Treatment Duration Start->Check_Concentration Check_Reagents Validate this compound Stock and Antibody Quality Check_Concentration->Check_Reagents Review_Protocol Review Experimental Protocol (e.g., Western Blot) Check_Reagents->Review_Protocol Consider_Resistance Consider Inherent Cell Line Resistance Review_Protocol->Consider_Resistance Investigate_Pathways Investigate Compensatory Pathways (p-AKT, MYC) Consider_Resistance->Investigate_Pathways Outcome Refined Experiment or New Hypothesis Investigate_Pathways->Outcome

Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.

Resistance_Pathways This compound This compound MAPK_Pathway MAPK Pathway (RAF/MEK/ERK) This compound->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway This compound->PI3K_AKT_Pathway Compensatory Activation MYC_Signaling MYC Signaling This compound->MYC_Signaling Compensatory Activation Cell_Survival Decreased Cell Survival MAPK_Pathway->Cell_Survival FAK_Signaling FAK Signaling MAPK_Pathway->FAK_Signaling Feedback Activation Resistance Treatment Resistance PI3K_AKT_Pathway->Resistance MYC_Signaling->Resistance FAK_Signaling->Resistance

Caption: Potential resistance pathways activated in response to this compound treatment.

References

Avutometinib Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Avutometinib. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and what can I do?

A1: This is a common issue encountered with hydrophobic compounds like this compound. While highly soluble in pure DMSO, its solubility dramatically decreases when introduced into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).[1] This phenomenon, known as "solvent-shifting" precipitation, occurs because the DMSO disperses into the water, leaving the this compound molecules unable to stay in solution.[1]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the aqueous buffer, try adding the buffer dropwise to the DMSO stock while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[3]

  • Use Co-solvents: For in vitro assays, preparing an intermediate dilution with a co-solvent can improve solubility. Formulations including PEG300, Tween-80, or SBE-β-CD have been successfully used.[4][5] A recommended protocol involves first diluting the DMSO stock into PEG300 before the final dilution in an aqueous solution.[4]

  • Warm the Aqueous Buffer: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help maintain solubility.[3]

  • Sonication: If precipitation still occurs, brief sonication of the final solution can help to redissolve the compound and create a more uniform dispersion.[2]

Q2: What is the best way to prepare a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[4][5][6] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (212.11 mM) being achievable.[5]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out the desired amount of this compound powder (Molecular Weight: 471.46 g/mol ).[5][6]

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 4.71 mg of this compound in 1 mL of DMSO.

  • If needed, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.[5]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] Under these conditions, the stock solution is stable for at least 6 months at -80°C and 1 month at -20°C.[5]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or water?

A3: No, this compound is practically insoluble in water and ethanol.[6] Direct dissolution in PBS or other aqueous buffers is not recommended as it will result in poor solubility and an inaccurate final concentration. A stock solution in DMSO must be prepared first.

Q4: I need to prepare this compound for an in vivo animal study. What formulation should I use?

A4: For oral administration in animal models, a suspension or solution using a combination of solvents is typically required. Here are some examples of formulations that have been used:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline: This formulation can achieve a solubility of ≥ 5 mg/mL.[5]

  • 10% DMSO, 90% corn oil: This can also achieve a solubility of ≥ 5 mg/mL.[5]

  • 10% DMSO, 90% (20% SBE-β-CD in saline): This formulation can achieve a solubility of ≥ 2.08 mg/mL.[5]

It is crucial to prepare these formulations fresh on the day of use.[7]

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Note that this compound is poorly soluble in aqueous buffers alone.

Solvent/Vehicle SystemConcentrationNotes
DMSO94 - 100 mg/mL (199.38 - 212.11 mM)Fresh, anhydrous DMSO is recommended.[5][6] May require ultrasonication.[5]
WaterInsoluble[6]
EthanolInsoluble[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 5 mg/mL (10.61 mM)For in vivo use.[5]
10% DMSO, 90% corn oil≥ 5 mg/mL (10.61 mM)For in vivo use.[5]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.41 mM)For in vivo use.[5]
5% DMSO, 45% PEG300, 50% ddH₂O1 mg/mL (2.12 mM)For in vitro use, should be used immediately.[4][6]

Experimental Protocols & Visualizations

Experimental Workflow for Solubilizing this compound for Cell-Based Assays

This workflow outlines the steps to prepare a working solution of this compound from a DMSO stock for use in cell culture experiments, minimizing the risk of precipitation.

G cluster_0 Step 1: Prepare High-Concentration Stock cluster_1 Step 2: Prepare Working Solution cluster_2 Step 3: Quality Control & Application A Weigh this compound Powder B Add Anhydrous DMSO (e.g., to 10-20 mM) A->B C Vortex / Sonicate Until Fully Dissolved B->C E Add this compound Stock to Medium (Final DMSO <0.5%) C->E Dilute Stock into Medium D Warm Cell Culture Medium to 37°C D->E F Vortex Immediately E->F G Visually Inspect for Precipitation H Apply to Cells Immediately G->H G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation This compound This compound This compound->RAF This compound->MEK

References

Technical Support Center: Avutometinib Efficacy in KRAS-Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable efficacy of avutometinib in different KRAS-mutant cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it combined with defactinib?

This compound is a dual RAF/MEK inhibitor, acting as a "clamp" on the MAPK signaling pathway.[1] It not only inhibits the kinase activity of MEK but also prevents its phosphorylation by RAF, leading to a more profound and durable inhibition of the pathway. However, inhibition of the MAPK pathway can lead to a compensatory activation of the Focal Adhesion Kinase (FAK) pathway, which is a known adaptive resistance mechanism.[2] Defactinib is a FAK inhibitor. By combining this compound with defactinib, both the primary oncogenic pathway (MAPK) and a key resistance pathway (FAK) are simultaneously blocked, leading to a more potent and sustained anti-tumor response. Preclinical studies have demonstrated that the combination of this compound and defactinib leads to a significant decrease in the phosphorylation of FAK, MEK, and ERK.[3]

Q2: Why is the combination of this compound and defactinib more effective in KRAS-mutant cancers compared to KRAS wild-type?

Clinical trial data from the RAMP 201 and FRAME studies in patients with low-grade serous ovarian cancer (LGSOC) have shown a significantly higher overall response rate (ORR) in patients with KRAS mutations compared to those with KRAS wild-type tumors.[2][3]

The heightened sensitivity of KRAS-mutant cells to this combination is thought to be due to their strong dependence on the MAPK pathway for survival and proliferation. KRAS mutations lead to constitutive activation of this pathway. Furthermore, preclinical evidence suggests that KRAS-mutant cells are particularly reliant on FAK signaling for survival and evasion of apoptosis. In some contexts, mutant KRAS has been shown to be a positive regulator of FAK.[4] Therefore, the dual inhibition of MEK and FAK by this compound and defactinib creates a synthetic lethal effect in cancer cells that are highly dependent on both pathways.

Q3: Does the specific type of KRAS mutation (e.g., G12V, G12D) influence the efficacy of this compound?

The available clinical and preclinical data suggest that the efficacy of this compound, particularly in combination with defactinib, can be influenced by the specific KRAS mutation and the tumor type.

In the RAMP-201 trial for LGSOC, the combination of this compound and defactinib showed efficacy across various KRAS mutations, including G12V (53% of patients) and G12D (35% of patients).[5] However, a preclinical study using colorectal cancer patient-derived xenograft (PDX) models showed that the combination of this compound with an anti-EGFR antibody had more significant anti-tumor activity in a KRAS G12V model compared to a KRAS G12D model.[6] Conversely, the RAMP 202 trial in KRAS G12V mutant non-small cell lung cancer (NSCLC) showed limited clinical activity for the this compound and defactinib combination. This indicates that the cellular context and tumor microenvironment likely play a crucial role in determining the response to treatment.

Further preclinical studies are needed to systematically evaluate the sensitivity of a broad panel of cancer cell lines with different KRAS mutations to this compound and defactinib to fully elucidate these differences.

Troubleshooting Guide

Problem: I am not observing the expected growth inhibition in my KRAS-mutant cell line with this compound treatment.

Possible Causes and Solutions:

  • Suboptimal Drug Concentration: Ensure you have performed a dose-response curve to determine the IC50 of this compound in your specific cell line. IC50 values can vary between cell lines.

  • FAK-Mediated Resistance: As a primary resistance mechanism, your cell line may have high basal FAK activation or upregulate FAK signaling upon MEK inhibition.

    • Troubleshooting Step: Perform a Western blot to assess the phosphorylation levels of FAK (p-FAK) with and without this compound treatment. An increase in p-FAK upon this compound treatment would suggest FAK-mediated resistance.

    • Solution: Consider combining this compound with a FAK inhibitor like defactinib to overcome this resistance.

  • Presence of Other Resistance Mechanisms: Other signaling pathways, such as the PI3K/AKT pathway, may be activated and contribute to resistance. Co-mutations, for instance in PIK3CA, have been shown to reduce the efficacy of this compound combinations in preclinical models.[6]

    • Troubleshooting Step: Analyze the mutational status of key genes in the PI3K/AKT pathway in your cell line. Perform Western blotting for key pathway components like p-AKT.

    • Solution: Combination therapies with inhibitors of other relevant pathways may be necessary.

  • Incorrect Experimental Setup: Review your cell culture conditions, drug preparation, and assay protocol for any potential errors.

Data Presentation

Table 1: Clinical Efficacy of this compound + Defactinib in Low-Grade Serous Ovarian Cancer (LGSOC)

Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Data Source
RAMP 201 Trial
KRAS-Mutant44%22.0 months[7]
KRAS Wild-Type17%12.8 months[7]
FRAME Trial
KRAS-Mutant58.3%30.8 months[2]
KRAS Wild-Type33.3%8.9 months[2]

Table 2: Preclinical IC50 Values of this compound in Endometrial Cancer Cell Lines

Cell LineKey MutationsThis compound IC50 (µM)Data Source
UTE1KRAS, PTEN, PIK3CA, ARID1A~0.3[3]
UTE3BRAF, ARID1A~1.0[3]
UTE10KRAS, PTEN, PIK3CA~2.5[3]
UTE11PTEN, PIK3CA, ARID1A~7.5[3]
UTE2UnknownResistant[3]

Note: The IC50 values for the combination of this compound and defactinib were not provided in a comparative format in the initial source.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of this compound on cell proliferation.

  • Materials:

    • KRAS-mutant and wild-type cancer cell lines

    • Complete cell culture medium

    • This compound and defactinib (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and/or defactinib in culture medium.

    • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

2. Western Blotting for Signaling Pathway Analysis

This protocol allows for the assessment of changes in key signaling proteins following treatment with this compound.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-FAK, anti-FAK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the desired concentrations of this compound and/or defactinib for the specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Avutometinib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_mut Mutant KRAS (e.g., G12V, G12D) RTK->KRAS_mut Growth Signals RAF RAF KRAS_mut->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FAK FAK MEK->FAK Feedback loop Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF Inhibits MEK phosphorylation by RAF This compound->MEK Inhibits Resistance Adaptive Resistance FAK->Resistance Defactinib Defactinib Defactinib->FAK Inhibits Experimental_Workflow Start Start: Select KRAS-mutant & WT cell lines Culture Cell Culture & Seeding (96-well plate) Start->Culture Treatment Treat with this compound +/- Defactinib (72h) Culture->Treatment MTT MTT Assay Treatment->MTT Lysate Cell Lysis for Protein Extraction Treatment->Lysate Readout Measure Absorbance (570 nm) MTT->Readout IC50 Calculate IC50 Readout->IC50 WB Western Blot (p-ERK, p-FAK) Lysate->WB Analysis Analyze Protein Expression WB->Analysis

References

How to handle elevated creatine phosphokinase with Avutometinib in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling elevated creatine phosphokinase (CPK) during in vivo studies with Avutometinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as VS-6766) is a potent and selective dual inhibitor of RAF and MEK, key protein kinases in the RAS/MAPK signaling pathway.[1][2] Unlike conventional MEK inhibitors, this compound acts as a "RAF/MEK clamp," inducing the formation of inactive RAF/MEK complexes.[3][4] This unique mechanism prevents both MEK kinase activity and the subsequent phosphorylation of MEK by RAF, leading to a more complete and durable inhibition of the pathway.[3][4] The RAS/MAPK pathway is frequently hyperactivated in various cancers due to mutations in genes like KRAS and BRAF, making it a critical target for anti-cancer therapies.[5][6][7][8]

Q2: Why is elevated creatine phosphokinase (CPK) a concern with this compound treatment?

Elevated serum CPK is a common adverse event observed in clinical trials of this compound, often in combination with the FAK inhibitor defactinib.[9] CPK is an enzyme predominantly found in skeletal muscle, cardiac muscle, and the brain.[10] Increased levels in the blood are an indicator of muscle damage (rhabdomyolysis).[10] In clinical studies, increased CPK has been reported in a significant percentage of patients, sometimes leading to dose interruptions, reductions, or discontinuation of treatment.[9] Therefore, monitoring and managing CPK levels is crucial for the safety and successful execution of in vivo studies.

Q3: What is the proposed mechanism for this compound-induced CPK elevation?

The precise mechanism of RAF/MEK inhibitor-induced myopathy is an area of ongoing research. The RAS/MAPK signaling pathway is known to be essential for normal tissue homeostasis, including in skeletal muscle.[4] It is hypothesized that the "on-target" inhibition of the RAF/MEK/ERK cascade by this compound may disrupt normal muscle cell function and integrity, leading to myopathy and the release of CPK into the bloodstream.[11] This is considered an on-target toxicity, where the intended therapeutic action on the cancer cell pathway also affects the same pathway in healthy tissues.

Troubleshooting Guide: Managing Elevated CPK in In Vivo Studies

This guide provides a stepwise approach for researchers to monitor, assess, and manage elevated CPK levels in animal models during treatment with this compound.

Workflow for Monitoring and Managing Elevated CPK

G cluster_0 Phase 1: Baseline & Monitoring cluster_1 Phase 2: Actionable Thresholds cluster_2 Phase 3: Interventions Baseline Establish Baseline CPK (Pre-treatment) Monitor Weekly CPK Monitoring (Blood sample collection) Baseline->Monitor Threshold1 CPK > 3x Baseline AND Clinical Signs Monitor->Threshold1 Clinical Daily Clinical Observation (e.g., mobility, posture) Clinical->Threshold1 Threshold1->Monitor Threshold2 CPK > 10x Baseline OR Severe Clinical Signs Threshold1->Threshold2 IncreaseMonitoring Increase Monitoring Frequency (e.g., every 2-3 days) Threshold1->IncreaseMonitoring Yes DoseReduction Consider Dose Reduction Threshold2->DoseReduction No TreatmentHold Temporary Treatment Hold Threshold2->TreatmentHold Yes IncreaseMonitoring->DoseReduction DoseReduction->Threshold2 Euthanasia Consider Humane Euthanasia & Necropsy TreatmentHold->Euthanasia

Caption: Workflow for managing elevated CPK in preclinical studies.

Intervention Thresholds and Actions
CPK Level and Clinical SignsRecommended Action
CPK < 3x Baseline and No Clinical Signs of distressContinue treatment at the current dose and schedule. Continue routine weekly CPK monitoring and daily clinical observation.
CPK > 3x Baseline and/or Mild Clinical Signs (e.g., slight hunching, reduced but present mobility)Increase the frequency of CPK monitoring to every 2-3 days. Increase the frequency of clinical observation. If CPK levels continue to rise or clinical signs worsen, consider a dose reduction of this compound.
CPK > 10x Baseline or Severe Clinical Signs (e.g., lethargy, paralysis, signs of pain)Immediately place a temporary hold on this compound treatment. Consult with the institutional veterinarian. If CPK levels do not decrease or clinical signs do not improve within a defined period (e.g., 48-72 hours), humane euthanasia and subsequent necropsy should be considered to investigate the extent of muscle damage.
Any Grade CPK Elevation with Evidence of Rhabdomyolysis (e.g., myoglobinuria, significant renal dysfunction)Immediately discontinue this compound treatment. Provide supportive care as recommended by the institutional veterinarian. Humane euthanasia and necropsy are strongly recommended to confirm the diagnosis and collect tissues for histopathological analysis.

Experimental Protocols

Protocol 1: Blood Sample Collection and CPK Measurement
  • Blood Collection:

    • Collect blood samples via a consistent and minimally injurious method (e.g., submandibular vein, saphenous vein) to avoid artifactual increases in CPK.

    • Collect a baseline blood sample from each animal prior to the first dose of this compound.

    • During the study, collect blood samples at regular intervals (e.g., weekly) and at the time points specified in the troubleshooting guide.

  • Sample Processing:

    • Collect blood in serum separator tubes.

    • Allow the blood to clot at room temperature for 15-30 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.

    • Carefully aspirate the serum and transfer to a clean microcentrifuge tube.

  • CPK Measurement:

    • Use a commercially available creatine phosphokinase assay kit suitable for rodent serum.

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure the absorbance using a spectrophotometer or plate reader at the appropriate wavelength.

    • Calculate the CPK concentration in U/L based on the standard curve.

Protocol 2: Necropsy and Muscle Tissue Collection
  • Euthanasia:

    • Euthanize the animal according to approved institutional guidelines.

  • Gross Examination:

    • Perform a thorough gross examination of the skeletal musculature, paying close attention to any areas of pallor, swelling, or hemorrhage.

  • Tissue Collection:

    • Collect samples of various muscle groups, including but not limited to:

      • Quadriceps

      • Gastrocnemius

      • Triceps brachii

      • Diaphragm

    • For each muscle, collect a longitudinal and a cross-sectional sample.

  • Fixation:

    • Immediately immerse the tissue samples in 10% neutral buffered formalin at a 20:1 fixative-to-tissue volume ratio.

    • Allow tissues to fix for at least 24 hours before processing for histopathology.

  • Histopathology:

    • Process the fixed tissues, embed in paraffin, and section at 4-5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E) to evaluate for:

      • Myofiber necrosis

      • Inflammatory cell infiltration

      • Myofiber regeneration (basophilic fibers with central nuclei)

      • Interstitial edema

Data Presentation

Table 1: Incidence of Increased CPK in Clinical Trials with this compound and Defactinib
Adverse EventAll GradesGrade 3-4
Increased CPK75%18%
Data from a clinical trial in patients with recurrent LGSOC treated with this compound and Defactinib.
Table 2: Other Potential Biomarkers of Muscle Damage
BiomarkerDescription
Aspartate Aminotransferase (AST) An enzyme that can be elevated in cases of muscle damage, though it is not specific to muscle.
Lactate Dehydrogenase (LDH) Another non-specific enzyme that can be released from damaged muscle tissue.
Myoglobin A protein found in muscle that is released into the blood and urine upon muscle injury. Can be measured in serum and urine.
Cardiac Troponins (cTnI, cTnT) While primarily markers of cardiac muscle injury, they can also be slightly elevated in severe skeletal muscle damage.

Visualizations

This compound Mechanism of Action in the RAS/MAPK Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation InactiveComplex Inactive RAF/MEK Complex RAF->InactiveComplex ERK ERK MEK->ERK Phosphorylation MEK->InactiveComplex Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription This compound This compound This compound->RAF Inhibits This compound->MEK Inhibits This compound->InactiveComplex InactiveComplex->MEK Prevents Activation

Caption: this compound acts as a RAF/MEK clamp, inhibiting the MAPK pathway.

References

Technical Support Center: Enhancing Avutometinib Potency in Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing Avutometinib potency in resistant cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound?

This compound is a dual RAF/MEK inhibitor. A primary mechanism of acquired resistance to RAF/MEK inhibition is the compensatory activation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3][4][5] Inhibition of the MAPK pathway by this compound can lead to the activation of FAK, which promotes cell survival and proliferation, thereby reducing the drug's efficacy.[1][3][5]

Q2: What is the most clinically advanced strategy to overcome this compound resistance?

The most clinically advanced strategy is the combination of this compound with a FAK inhibitor, such as Defactinib.[1][3][5] This combination aims to simultaneously block the primary MAPK pathway with this compound and the FAK-mediated escape route with Defactinib, resulting in a more potent and durable anti-tumor response.[1][3] This combination has received FDA breakthrough therapy designation for recurrent low-grade serous ovarian cancer (LGSOC).[5]

Q3: Are there other emerging strategies to enhance this compound potency beyond FAK inhibition?

Yes, several preclinical strategies are being investigated. These include:

  • Combination with KRAS inhibitors: For KRAS-mutant cancers, combining this compound with a KRAS G12D inhibitor like MRTX1133 has shown synergistic effects in pancreatic cancer models by inducing apoptosis.[6][7][8]

  • Combination with EGFR inhibitors: In KRAS-mutant colorectal cancer, combining this compound with anti-EGFR antibodies like panitumumab or cetuximab has demonstrated significant anti-tumor activity in preclinical models.[9]

  • Targeting other nodes in the MAPK pathway or parallel pathways: Research into resistance to RAF inhibitors has highlighted the reactivation of the MAPK pathway through other mechanisms or the activation of parallel pathways like the PI3K/AKT pathway as potential escape routes.[10][11][12] Targeting these pathways in combination with this compound could be a viable strategy.

Q4: In which cancer models has the combination of this compound and a FAK inhibitor shown preclinical efficacy?

The combination of this compound and a FAK inhibitor (Defactinib or VS-4718) has demonstrated promising preclinical activity in:

  • Low-grade serous ovarian cancer (LGSOC) patient-derived xenografts (PDXs), including KRAS wild-type models.[13]

  • BRAF V600E mutant melanoma models, where it has been shown to overcome resistance to BRAF and MEK inhibitors.[2][3][4]

Troubleshooting Guides

Issue 1: Lack of synergistic effect between this compound and a FAK inhibitor in our in vitro model.

  • Possible Cause 1: Cell line may not rely on FAK signaling as the primary resistance mechanism.

    • Troubleshooting Step: Perform a Western blot analysis to assess the phosphorylation levels of FAK (p-FAK) and downstream targets like AKT (p-AKT) in response to this compound treatment alone. A lack of significant p-FAK upregulation may indicate that other resistance pathways are dominant.

  • Possible Cause 2: Suboptimal drug concentrations or treatment duration.

    • Troubleshooting Step: Conduct a dose-matrix experiment with a wide range of concentrations for both this compound and the FAK inhibitor to identify the optimal synergistic concentrations. Time-course experiments can also determine the ideal treatment duration.

  • Possible Cause 3: Intrinsic resistance of the cell line.

    • Troubleshooting Step: Characterize the genomic profile of your cell line to identify other potential resistance drivers, such as mutations in the PI3K/AKT pathway. Consider testing combinations with inhibitors targeting these alternative pathways.

Issue 2: High toxicity observed in our in vivo model with the this compound and Defactinib combination.

  • Possible Cause 1: Dosing schedule may not be optimal.

    • Troubleshooting Step: The clinically used dosing for this compound is often intermittent (e.g., twice weekly for three weeks, followed by a one-week rest).[14] Preclinical in vivo studies have also used a five-days-on, two-days-off schedule.[13] Evaluate alternative dosing schedules to reduce toxicity while maintaining efficacy.

  • Possible Cause 2: Mouse strain sensitivity.

    • Troubleshooting Step: Consult literature for the tolerability of this compound and Defactinib in the specific mouse strain you are using. If necessary, consider switching to a different, potentially more robust, strain.

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Step: While this compound and Defactinib are targeted inhibitors, off-target effects can contribute to toxicity. Carefully monitor the animals for specific side effects and consider supportive care measures as recommended in clinical protocols for these drugs.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound Combinations in Resistant Models

Combination Cancer Model Key Findings Reference
This compound + VS-4718 (FAKi)KRAS wild-type LGSOC PDXStrong tumor growth inhibition starting at day 9 (p < 0.002). Median survival not reached at 60 days vs. 20 days for control.[13]
This compound + DefactinibLGSOC OrganoidSynergistic effect with a combination index of 0.53.[15]
This compound + MRTX1133 (KRAS G12D inhibitor)KRAS G12D Pancreatic Cancer Cells (HPAF-II, AsPC-1)Synergistic inhibition of cell growth.[6]
This compound + Panitumumab (EGFR Ab)KRAS G12V CRC PDXSignificant tumor regression (>40%) in 5/6 mice after 21 days.[9]
This compound + Panitumumab (EGFR Ab)KRAS G12D CRC PDXTumor regression (13% and 18%) in 2/6 mice.[9]

Experimental Protocols

1. 3D Cell Proliferation Assay to Assess Synergy

  • Objective: To determine the synergistic effect of this compound in combination with another inhibitor on the proliferation of cancer cells in a 3D culture model.

  • Methodology:

    • Seed cancer cells in ultra-low attachment plates to allow for spheroid formation.

    • Treat the spheroids with a matrix of increasing concentrations of this compound and the combination drug. Include single-agent controls and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Assess cell viability using a reagent such as CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

    • Calculate the combination index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[15]

2. Western Blot Analysis of Pathway Modulation

  • Objective: To investigate the effect of this compound and combination therapies on the phosphorylation status of key signaling proteins.

  • Methodology:

    • Treat cancer cells with this compound, the combination drug, or both at predetermined concentrations and for a specific duration (e.g., 24 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-FAK, FAK, p-AKT, AKT).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the relative changes in protein phosphorylation.[6][13]

3. In Vivo Patient-Derived Xenograft (PDX) Model

  • Objective: To evaluate the in vivo efficacy of this compound combination therapies in a clinically relevant tumor model.

  • Methodology:

    • Implant fresh tumor tissue from a patient into immunocompromised mice (e.g., SCID mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both.

    • Administer the drugs via oral gavage at a specified dose and schedule (e.g., once daily, five days on, two days off).[13]

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).[13]

Signaling Pathways and Experimental Workflows

G cluster_0 MAPK Signaling Pathway cluster_1 FAK Resistance Pathway KRAS KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FAK FAK MEK->FAK Compensatory Activation Proliferation Proliferation ERK->Proliferation AKT AKT FAK->AKT Survival Survival AKT->Survival This compound This compound This compound->RAF This compound->MEK Defactinib Defactinib Defactinib->FAK

Caption: this compound and Defactinib Combination Strategy.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation CellLines Resistant Cancer Cell Lines DoseMatrix Dose-Matrix Treatment CellLines->DoseMatrix ViabilityAssay 3D Viability Assay (e.g., CellTiter-Glo) DoseMatrix->ViabilityAssay WesternBlot Western Blot (p-ERK, p-FAK) DoseMatrix->WesternBlot SynergyAnalysis Synergy Analysis (CompuSyn) ViabilityAssay->SynergyAnalysis PDX Establish PDX Model SynergyAnalysis->PDX Promising Combination TreatmentGroups Randomize into Treatment Groups PDX->TreatmentGroups DrugAdministration Drug Administration (Oral Gavage) TreatmentGroups->DrugAdministration TumorMeasurement Tumor Volume Measurement DrugAdministration->TumorMeasurement EndpointAnalysis Endpoint Analysis (IHC, etc.) TumorMeasurement->EndpointAnalysis Start Start Start->CellLines

Caption: Preclinical Experimental Workflow.

G cluster_0 Resistance Mechanisms cluster_1 Combination Strategies RAF_MEK_Inhibition RAF/MEK Inhibition (this compound) FAK_Activation FAK Pathway Activation RAF_MEK_Inhibition->FAK_Activation MAPK_Reactivation MAPK Pathway Reactivation (e.g., via RTKs) RAF_MEK_Inhibition->MAPK_Reactivation PI3K_Activation PI3K/AKT Pathway Activation RAF_MEK_Inhibition->PI3K_Activation Other_Mutations Other Mutations (e.g., MEK1) RAF_MEK_Inhibition->Other_Mutations FAK_Inhibitor FAK Inhibitor (Defactinib) FAK_Activation->FAK_Inhibitor RTK_Inhibitor RTK Inhibitor (e.g., EGFR Ab) MAPK_Reactivation->RTK_Inhibitor KRAS_Inhibitor KRAS G12D/C Inhibitor MAPK_Reactivation->KRAS_Inhibitor PI3K_Inhibitor PI3K Inhibitor PI3K_Activation->PI3K_Inhibitor

Caption: this compound Resistance and Combination Strategies.

References

Technical Support Center: Paradoxical MAPK Pathway Activation with MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering paradoxical activation of the MAPK pathway when using MEK inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
Why am I observing an increase in phosphorylated ERK (p-ERK) levels after treating my cells with a MEK inhibitor? This is the hallmark of paradoxical activation. In cells with wild-type BRAF and active upstream signaling (e.g., RAS mutations), some MEK inhibitors can induce a conformational change in the RAF-MEK complex, leading to enhanced RAF activity and subsequent MEK and ERK phosphorylation.[1][2][3] This effect is often dose-dependent.1. Confirm the genetic background of your cells: Ensure your cell line does not have activating RAS mutations if you are expecting MEK inhibition to decrease p-ERK. 2. Perform a dose-response experiment: Paradoxical activation is often observed at specific concentrations of the MEK inhibitor. Higher concentrations may eventually lead to inhibition. 3. Switch to a different MEK inhibitor: Some newer MEK inhibitors are designed to prevent the feedback reactivation of RAF.[4][5] 4. Co-treat with a RAF inhibitor: A combination of RAF and MEK inhibitors can often abrogate paradoxical activation.[1]
My Western blot results for p-ERK are inconsistent when using a MEK inhibitor. Inconsistent results can stem from several factors related to paradoxical activation. The timing of sample collection is critical as the paradoxical effect can be transient. Cell density and serum conditions can also influence upstream signaling and thus the paradoxical response.1. Optimize your time-course experiment: Collect cell lysates at multiple time points after inhibitor treatment to capture the dynamics of the paradoxical activation. 2. Standardize cell culture conditions: Ensure consistent cell density and serum concentrations across experiments. Serum starvation prior to stimulation can help synchronize cells and provide a clearer readout. 3. Use appropriate controls: Include a vehicle-only control and a positive control (e.g., a known activator of the MAPK pathway).
I am not seeing paradoxical activation in my cell line, even though it has a KRAS mutation. The extent of paradoxical activation can be cell-type specific and depend on the specific RAS mutation and the overall signaling network of the cell. The specific MEK inhibitor used also plays a crucial role.1. Verify the expression and activity of RAF isoforms: The relative expression levels of ARAF, BRAF, and CRAF can influence the propensity for paradoxical activation. 2. Try a different MEK inhibitor: Not all MEK inhibitors induce paradoxical activation to the same extent.[4] 3. Use a more sensitive detection method: If the paradoxical effect is subtle, consider more quantitative methods like an in-cell ELISA or a reporter assay.[6][7]
Flow cytometry analysis of p-ERK does not correlate with my Western blot data showing paradoxical activation. This has been reported in the literature.[8] It is hypothesized that certain inhibitors may interfere with the antibody binding in flow cytometry applications, or that the compartmentalization of p-ERK is not adequately captured by this method.1. Rely on Western blotting as the primary method for quantifying paradoxical p-ERK activation. 2. If flow cytometry is necessary, validate your antibody and protocol carefully. This includes using positive and negative controls and potentially testing different fixation and permeabilization methods.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about paradoxical MAPK pathway activation.

What is paradoxical MAPK pathway activation?

Paradoxical MAPK pathway activation is an unexpected increase in the phosphorylation and activity of MEK and ERK in response to treatment with certain RAF or MEK inhibitors.[1][2][3] This phenomenon typically occurs in cells with wild-type BRAF but with activating mutations in upstream components like RAS.[3]

What is the molecular mechanism behind paradoxical activation by MEK inhibitors?

In cells with active RAS, RAF kinases can form dimers. Some MEK inhibitors, upon binding to MEK within a RAF-MEK complex, can induce a conformational change that allosterically activates the associated RAF protomer.[2][9] This leads to increased phosphorylation of MEK and subsequently ERK, counteracting the intended inhibitory effect of the drug.

Which types of cells are prone to paradoxical activation?

Cells with activating mutations in RAS (e.g., KRAS, NRAS, HRAS) or upstream receptor tyrosine kinases (RTKs) are particularly susceptible to paradoxical activation by MEK and RAF inhibitors.[3][10]

Are all MEK inhibitors the same in terms of causing paradoxical activation?

No, different MEK inhibitors have varying capacities to induce paradoxical activation.[4] Some newer generations of MEK inhibitors have been developed to minimize this effect by preventing the feedback reactivation of RAF.[4][5]

How can I experimentally measure paradoxical activation?

The most common method is to perform a Western blot to detect the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in cell lysates after treatment with a MEK inhibitor. An increase in p-MEK and p-ERK levels compared to the vehicle-treated control indicates paradoxical activation. Time-course and dose-response experiments are crucial for characterizing this effect.

What is the clinical relevance of paradoxical MAPK pathway activation?

Paradoxical activation can contribute to the development of secondary malignancies, such as cutaneous squamous cell carcinomas, in patients treated with RAF inhibitors.[1] It is also a mechanism of acquired resistance to these targeted therapies.[11][12][13] Understanding and overcoming paradoxical activation is therefore a significant goal in the development of MAPK pathway inhibitors.

Experimental Protocols

Western Blot for Detecting p-ERK and Total ERK

This protocol is for assessing the phosphorylation status of ERK1/2 (p44/42 MAPK) in response to MEK inhibitor treatment.

1. Cell Lysis

  • Culture cells to the desired confluency and treat with the MEK inhibitor or vehicle control for the specified time.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 4°C.

  • Confirm the transfer by staining the membrane with Ponceau S.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.[14][15]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • To probe for total ERK, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[16]

Immunoprecipitation (IP)-Kinase Assay for RAF Activity

This protocol can be used to assess the kinase activity of immunoprecipitated RAF towards its substrate MEK.

1. Immunoprecipitation

  • Lyse cells as described in the Western blot protocol.

  • Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the primary antibody against the RAF isoform of interest and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads three to four times with ice-cold lysis buffer.

2. In Vitro Kinase Assay

  • Resuspend the beads with the immunoprecipitated RAF in kinase assay buffer (containing MgCl2 and ATP).

  • Add purified, kinase-dead MEK1 as a substrate.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Centrifuge to pellet the beads and collect the supernatant.

3. Western Blot Analysis

  • Run the supernatant on an SDS-PAGE gel and transfer to a membrane as described above.

  • Probe the membrane with a primary antibody against phospho-MEK1/2 to assess the kinase activity of the immunoprecipitated RAF.

Visualizations

MAPK_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival MEKi MEK Inhibitor MEKi->MEK

Caption: The canonical MAPK signaling pathway.

Paradoxical_Activation RAS_GTP Active RAS (GTP-bound) RAF_dimer RAF RAF RAS_GTP->RAF_dimer promotes dimerization MEK MEK RAF_dimer->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK MEKi MEK Inhibitor MEKi->RAF_dimer allosteric activation MEKi->MEK

Caption: Mechanism of paradoxical MAPK pathway activation.

WB_Workflow start Cell Treatment (MEKi vs Vehicle) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe (Total ERK) detection->reprobe end Data Analysis reprobe->end

Caption: Experimental workflow for Western blot analysis.

References

Avutometinib Technical Support Center: Improving Therapeutic Index with Intermittent Dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving avutometinib, with a focus on improving its therapeutic index through intermittent dosing strategies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for intermittent dosing?

This compound is a dual RAF/MEK inhibitor, functioning as a "MEK clamp".[1][2] It inhibits MEK kinase activity and also blocks the compensatory reactivation of MEK by RAF isoforms (ARAF, BRAF, and CRAF).[3] This leads to a more complete and durable inhibition of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer and drives tumor cell proliferation and survival.[4][5][6][7] Intermittent dosing, such as the clinically evaluated schedule of twice weekly for three weeks followed by a one-week rest period, aims to improve the therapeutic index by maintaining anti-tumor efficacy while reducing toxicities associated with continuous MEK inhibition.[8][9][10]

Q2: Why is this compound often combined with defactinib?

Preclinical and clinical studies have shown that combining this compound with the FAK (Focal Adhesion Kinase) inhibitor, defactinib, results in synergistic anti-tumor activity.[9][11][12] A key mechanism of resistance to MEK inhibitors is the activation of FAK signaling.[11] Defactinib inhibits FAK, thereby overcoming this resistance mechanism and enhancing the efficacy of this compound. This combination has shown particular promise in treating low-grade serous ovarian cancer (LGSOC), especially in patients with KRAS mutations.[12][13][14]

Q3: What are the key findings from the RAMP 201 clinical trial regarding the intermittent dosing of this compound with defactinib?

The Phase 2 RAMP 201 trial evaluated the efficacy and safety of this compound in combination with defactinib in patients with recurrent low-grade serous ovarian cancer. The go-forward regimen was this compound 3.2 mg administered orally twice weekly and defactinib 200 mg orally twice daily for the first three weeks of a four-week cycle.[12][15][16] The combination demonstrated a tolerable safety profile and enhanced efficacy compared to this compound monotherapy.[14]

Quantitative Data Summary

The following tables summarize key efficacy and safety data from the RAMP 201 trial for the combination of this compound and defactinib.

Table 1: Efficacy of this compound in Combination with Defactinib in Recurrent Low-Grade Serous Ovarian Cancer (RAMP 201 Trial)

Efficacy EndpointOverall Population (n=109)KRAS-Mutant (n=57)KRAS Wild-Type (n=52)
Overall Response Rate (ORR) 31%[13][14][17][18][19]44%[13][14][16][17][19]17%[13][14]
Median Progression-Free Survival (PFS) 12.9 months[14][18]22.0 months[14][18]12.8 months[14]
Median Duration of Response (DOR) 31.1 months[14]31.1 months[2]9.2 months[2]

Table 2: Common Treatment-Related Adverse Events (TRAEs) of this compound and Defactinib Combination (All Grades)

Adverse EventFrequency
Nausea67%[13][14][17]
Diarrhea58%[13][14][17]
Increased Blood Creatine Phosphokinase60%[13][17]
Peripheral Edema53%[14]
Rash50%[17]
Fatigue44%[17]
Vomiting43%[17]

Signaling Pathway and Experimental Workflow Diagrams

RAF_MEK_FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FAK FAK MEK->FAK Resistance Pathway Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation PI3K PI3K FAK->PI3K MYC MYC FAK->MYC AKT AKT PI3K->AKT AKT->Proliferation MYC->Proliferation This compound This compound This compound->RAF This compound->MEK Defactinib Defactinib Defactinib->FAK

Figure 1: this compound and Defactinib Signaling Pathway Inhibition.

Western_Blot_Workflow start Start: Cell/Tissue Samples (Treated vs. Control) lysis Cell Lysis (with phosphatase & protease inhibitors) start->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Membrane Stripping detection->stripping analysis Data Analysis: Densitometry detection->analysis reprobing Reprobing with another antibody (e.g., anti-total ERK) stripping->reprobing reprobing->detection Repeat Detection end End: Ratio of pERK/total ERK analysis->end

Figure 2: Western Blot Workflow for pERK/ERK Analysis.

Experimental Protocols and Troubleshooting

Western Blotting for pERK and Total ERK

Objective: To determine the extent of MEK pathway inhibition by this compound by measuring the ratio of phosphorylated ERK (pERK) to total ERK.

Methodology:

  • Sample Preparation: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pERK (e.g., p44/42 MAPK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with a primary antibody for total ERK, followed by the secondary antibody and detection steps.

  • Analysis: Quantify the band intensities using densitometry software and calculate the ratio of pERK to total ERK.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No or weak pERK signal - Ineffective this compound treatment- Low protein load- Inefficient protein transfer- Primary antibody not working- Confirm drug concentration and treatment time.- Increase protein load to 30-40 µg.- Confirm transfer with Ponceau S staining.- Use a positive control (e.g., cells stimulated with a growth factor) to validate the antibody.
High background - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing- Increase blocking time to 2 hours or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of wash steps.
Inconsistent pERK inhibition - Variable drug activity- Inconsistent cell culture conditions- Pipetting errors- Ensure fresh drug dilutions for each experiment.- Maintain consistent cell density and passage number.- Use calibrated pipettes and careful technique.
Cell Viability Assay (MTT/MTS)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (and in combination with defactinib, if applicable) for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the 96-well plate- Pipetting errors- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use a multichannel pipette for drug addition.
Unexpectedly high or low viability - Incorrect drug concentration- Cell line resistance or high sensitivity- Assay interference by the compound- Verify drug stock concentration and dilutions.- Confirm the expected sensitivity of the cell line from literature.- Consider an alternative viability assay (e.g., CellTiter-Glo) to rule out interference.[11][12]
Inconsistent IC50 values - Different cell passage numbers- Variations in incubation time- Serum concentration in media- Use cells within a consistent passage number range.- Standardize the drug incubation period.- Maintain a consistent serum concentration across experiments.

References

Validation & Comparative

A Comparative Analysis of Avutometinib Monotherapy Versus Combination Therapy with Defactinib in RAS/MAPK-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Avutometinib as a monotherapy and in combination with Defactinib. This analysis is supported by the latest experimental data from preclinical and clinical studies, offering insights into the efficacy, mechanism of action, and experimental basis for these therapeutic strategies.

Mechanism of Action: A Dual Approach to Block Cancer Growth

This compound is designed to inhibit MEK kinase activity and block the compensatory reactivation of MEK by upstream RAF, key components of the RAS/MAPK signaling pathway that is frequently hyperactivated in various cancers. However, treatment with a MEK inhibitor like this compound can lead to an increase in phosphorylated Focal Adhesion Kinase (FAK), a mechanism of drug resistance.[2][3]

Defactinib, by inhibiting FAK, directly counteracts this resistance mechanism.[4][5] The combination of this compound and Defactinib, therefore, provides a more complete blockade of the signaling pathways that drive tumor growth and survival.[5]

Preclinical Evidence: Foundational Data Supporting the Combination

In preclinical studies involving high-grade endometrioid endometrial cancer (EAC) cell lines with RAS/MAPK pathway mutations, the combination of this compound and Defactinib demonstrated superior tumor growth inhibition in vivo compared to either single agent.[6][7] Mechanistic studies using Western blot assays in these cell lines showed that the combination therapy led to a decrease in phosphorylated FAK (p-FAK), as well as decreased phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[6][8]

Similar synergistic effects were observed in preclinical models of low-grade serous ovarian cancer (LGSOC). In a patient-derived LGSOC organoid model, the combination of this compound and Defactinib was found to be synergistic.[9] In vivo experiments using an LGSOC patient-derived xenograft (PDX) model also showed that the combination of this compound with a FAK inhibitor resulted in strong tumor-growth inhibition and improved survival compared to either agent alone.[10]

Clinical Efficacy: The RAMP 201 Trial

The phase 2 RAMP 201 (ENGOT-OV60/GOG-3052) trial provides the most definitive clinical comparison of this compound monotherapy versus its combination with Defactinib in patients with recurrent low-grade serous ovarian cancer (LGSOC).[11][12][13]

Quantitative Data Summary

The following tables summarize the key efficacy data from the RAMP 201 trial, comparing this compound monotherapy with the this compound and Defactinib combination therapy.

Table 1: Overall Efficacy in Recurrent Low-Grade Serous Ovarian Cancer

Efficacy EndpointThis compound MonotherapyThis compound + Defactinib
Objective Response Rate (ORR) 17%[11][14]31%[11][14]
Complete Response (CR)1%[11]2%[11]
Partial Response (PR)16%[11]29%[11]
Median Duration of Response (DOR) Not Reported31.1 months[12][13]
Median Progression-Free Survival (PFS) Not Reported12.9 months[11][12]
Disease Control Rate (DCR) (≥ 6 months) Not Reported61%[4]

Table 2: Efficacy by KRAS Mutation Status

Efficacy EndpointThis compound MonotherapyThis compound + Defactinib
ORR in KRAS-mutant LGSOC 23%[14]44%[12][14]
ORR in KRAS wild-type LGSOC 13%[14]17%[12][14]
Median PFS in KRAS-mutant LGSOC Not Reported22.0 months[12][13]
Median PFS in KRAS wild-type LGSOC Not Reported12.8 months[12][13]
DCR (≥ 6 months) in KRAS-mutant LGSOC Not Reported70%[4]
DCR (≥ 6 months) in KRAS wild-type LGSOC Not Reported50%[4]

The data clearly indicates a superior efficacy for the combination therapy across all major endpoints, particularly in patients with KRAS-mutated tumors.

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical and clinical studies cited in this guide.

Preclinical In Vitro Assays
  • Cell Viability, Cell Cycle, and Cytotoxicity Assays: These assays were used to evaluate the in vitro activity of this compound and Defactinib as single agents and in combination against endometrial cancer cell lines.[6][8]

  • 3D Proliferation Studies: Patient-derived LGSOC organoid models were used to assess the synergy between this compound and Defactinib in a three-dimensional culture system, which more closely mimics the in vivo tumor microenvironment.[9]

Preclinical Mechanistic Studies
  • Western Blot Assays: This technique was employed to measure the levels of key phosphorylated proteins (p-FAK, p-MEK, p-ERK) in cancer cell lines and tumor samples following treatment.[6][10] This provided direct evidence of the drugs' impact on their intended signaling pathways.

  • Immunohistochemistry (IHC): IHC was used to analyze protein expression (p-ERK and p-FAK) within the tumor tissue from in vivo experiments, offering spatial information about the drug's effect.[9]

  • RNA Sequencing and Mass Spectrometry: These high-throughput techniques were used to analyze gene expression and protein levels in tumor samples from in vivo studies to gain a comprehensive understanding of the molecular effects of the combination therapy.[9]

Preclinical In Vivo Experiments
  • Xenograft Models: Human cancer cell lines (e.g., endometrial cancer) or patient-derived tumor tissue (LGSOC PDX) were implanted into immunocompromised mice.[6][10] These mice were then treated with vehicle control, this compound alone, a FAK inhibitor alone, or the combination of both drugs to evaluate anti-tumor efficacy in a living organism.[6][10]

Clinical Trial Protocol (RAMP 201)
  • Study Design: A phase 2, open-label, multicenter study in patients with recurrent LGSOC.[12][13]

  • Patient Population: Patients with recurrent, measurable LGSOC who had received at least one prior line of platinum-based chemotherapy.[12][13] Patients were stratified based on their tumor KRAS mutation status.[12]

  • Treatment Arms:

    • This compound monotherapy: 4.0 mg orally twice weekly.[12]

    • This compound (3.2 mg orally twice weekly) in combination with Defactinib (200 mg orally twice daily).[12]

  • Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR) as determined by a blinded independent central review.[12]

Visualizing the Molecular Mechanisms and Experimental Design

To further clarify the complex signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

RAS_MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activates FAK FAK RTK->FAK Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates MEK->FAK Upregulates (Resistance) Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates PI3K PI3K FAK->PI3K Activates AKT AKT PI3K->AKT Activates AKT->Transcription Promotes Survival This compound This compound This compound->MEK Inhibits Defactinib Defactinib Defactinib->FAK Inhibits

Caption: The RAS/MAPK and FAK signaling pathways and the points of inhibition by this compound and Defactinib.

RAMP_201_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_evaluation Efficacy Evaluation Patients Patients with Recurrent Low-Grade Serous Ovarian Cancer KRAS_testing Tumor KRAS Mutation Testing Patients->KRAS_testing Randomize Stratified Randomization KRAS_testing->Randomize Arm_A This compound Monotherapy Randomize->Arm_A KRAS Mutant/ Wild-Type Arm_B This compound + Defactinib Randomize->Arm_B KRAS Mutant/ Wild-Type ORR Primary Endpoint: Objective Response Rate (ORR) Arm_A->ORR Arm_B->ORR Secondary Secondary Endpoints: DOR, PFS, Safety ORR->Secondary

Caption: Simplified workflow of the RAMP 201 clinical trial.

Conclusion

The available preclinical and clinical data consistently support the superior efficacy of combining this compound with Defactinib over this compound monotherapy for the treatment of RAS/MAPK-driven cancers, such as KRAS-mutant low-grade serous ovarian cancer. The combination therapy effectively addresses a key mechanism of acquired resistance, leading to improved response rates, longer duration of response, and prolonged progression-free survival. These findings provide a strong rationale for the continued development and clinical application of this combination therapy in appropriately selected patient populations.

References

Synergistic Power Unleashed: Avutometinib and Pan-RAF Inhibitors—A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the novel RAF/MEK clamp, avutometinib, with pan-RAF inhibitors is emerging as a promising therapeutic strategy for cancers harboring specific mutations in the MAPK/ERK signaling pathway, particularly NRAS-mutant melanoma and BRAF class III mutant non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of this combination therapy against monotherapy and other therapeutic alternatives, supported by available preclinical experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and further exploration of these findings.

Mechanism of Synergy: A Dual Blockade Strategy

This compound is a first-in-class oral RAF/MEK clamp that uniquely inhibits both MEK1/2 kinase activity and induces the formation of a dominant-negative RAF/MEK complex. This dual mechanism of action prevents the compensatory activation of MEK by RAF, a common resistance mechanism to MEK-only inhibitors.

Pan-RAF inhibitors, such as exarafenib and belvarafenib, are designed to inhibit all three RAF isoforms (ARAF, BRAF, and CRAF), including various mutant forms. The combination of this compound with a pan-RAF inhibitor creates a powerful vertical blockade of the MAPK pathway at two critical nodes, leading to a more profound and durable suppression of downstream signaling. Preclinical evidence suggests that this synergistic interaction can lead to deep tumor regressions in models where single-agent therapies are less effective.[1]

Preclinical Efficacy: A Comparative Analysis

Preclinical studies have demonstrated the potent synergistic effects of combining this compound with pan-RAF inhibitors in various cancer models.

In Vitro Proliferation

Striking synergy has been observed between this compound and pan-RAF inhibitors in reducing the viability of tumor cells in vitro.[1] While specific quantitative data from a direct comparison of this compound with a pan-RAF inhibitor in 3D proliferation assays is not yet publicly available in tabular format, the combination of the pan-RAF inhibitor exarafenib with the MEK inhibitor binimetinib has shown synergistic benefits in NRAS-mutant melanoma cell lines.

Table 1: Preclinical In Vitro Efficacy of Pan-RAF and MEK Inhibitor Combinations

Cancer TypeCell Line(s)Combination TherapyKey Findings
NRAS-mutant MelanomaPanel of NRAS-mutant cell linesExarafenib (pan-RAF inhibitor) + Binimetinib (MEK inhibitor)Synergistic benefit observed.[2]
NRAS-mutant MelanomaPanel of NRAS-mutant cell linesBelvarafenib (pan-RAF inhibitor) + Cobimetinib (MEK inhibitor)A narrow concentration range showed high synergy in inhibiting cancer growth.[3]
In Vivo Tumor Growth Inhibition

The combination of this compound with pan-RAF inhibitors has shown remarkable efficacy in patient-derived xenograft (PDX) models of NRAS-mutant melanoma and BRAF class III mutant NSCLC.

Table 2: Preclinical In Vivo Efficacy of this compound and Pan-RAF Inhibitor Combination

Cancer TypePDX ModelTreatmentOutcome
BRAF class III mutant NSCLCLU3057This compound aloneTumor stasis
This compound + ExarafenibStrong tumor regressions in all mice[1]
NRAS-mutant MelanomaME9518This compound aloneNo tumor regression
Exarafenib aloneNo tumor regression
This compound + ExarafenibDeep tumor regression[1]

Mechanistically, the profound tumor regressions observed with the combination of this compound and exarafenib corresponded with a virtually complete elimination of MAPK pathway markers such as pMEK, DUSP4, and pS6 in the tumors, compared to the less complete inhibition seen with either agent alone.[1]

Comparison with Alternative Therapies

The synergistic combination of this compound and pan-RAF inhibitors presents a potentially more effective therapeutic option compared to current standards of care for these specific cancer subtypes.

Table 3: Comparison of this compound + Pan-RAF Inhibitor Combination with Standard of Care

Cancer TypeStandard of CarePreclinical/Clinical Efficacy of Standard of CarePotential Advantage of this compound + Pan-RAF Inhibitor Combination
NRAS-mutant MelanomaImmunotherapy (anti-PD-1/CTLA-4), MEK inhibitors (e.g., binimetinib)Modest efficacy with MEK inhibitors as monotherapy. Immunotherapy shows variable response rates.[3][4]The combination offers a targeted approach that may overcome intrinsic and acquired resistance to single-agent MAPK pathway inhibitors.
BRAF class III mutant NSCLCPlatinum-based chemotherapy, ImmunotherapyLimited efficacy of targeted therapies for non-V600 BRAF mutations.[5]Provides a targeted therapy option for a patient population with a significant unmet medical need.[6][7]

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway and Inhibitor Targets

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK RTK RAS RAS RTK->RAS Activation RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription->Cell Proliferation, Survival, Differentiation This compound This compound This compound->RAF Clamp Formation This compound->MEK Inhibition panRAF pan-RAF Inhibitors (e.g., Exarafenib, Belvarafenib) panRAF->RAF Inhibition

Caption: MAPK/ERK signaling pathway with inhibitor targets.

Experimental Workflow for In Vivo Synergy Study

experimental_workflow cluster_setup Model Generation cluster_treatment Treatment Phase cluster_analysis Data Analysis PDX_implantation Implant patient-derived tumor tissue into immunocompromised mice Tumor_growth Allow tumors to reach a specified volume PDX_implantation->Tumor_growth Randomization Randomize mice into treatment groups Tumor_growth->Randomization Dosing Administer Vehicle, this compound, pan-RAF inhibitor, or Combination Randomization->Dosing Tumor_measurement Measure tumor volume periodically Dosing->Tumor_measurement Endpoint Collect tumors at study endpoint Dosing->Endpoint Analysis Compare tumor growth inhibition between groups Tumor_measurement->Analysis Western_blot Western Blot for pMEK, DUSP4, pS6 Endpoint->Western_blot Western_blot->Analysis

References

Avutometinib in Low-Grade Serous Ovarian Cancer: A Comparative Analysis of Efficacy in KRAS-Mutant vs. KRAS Wild-Type Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the clinical trial data surrounding the dual RAF/MEK inhibitor, avutometinib, in combination with the FAK inhibitor, defactinib, reveals a significant disparity in efficacy between patients with KRAS-mutant and KRAS wild-type low-grade serous ovarian cancer (LGSOC). This guide provides a comprehensive comparison of the experimental data, protocols, and underlying signaling pathways to inform researchers, scientists, and drug development professionals.

Low-grade serous ovarian cancer is a rare and challenging subtype of ovarian cancer, often affecting younger women and demonstrating limited responsiveness to conventional chemotherapy.[1] The discovery of MAPK pathway mutations, particularly in the KRAS gene, in a significant portion of LGSOC patients has paved the way for targeted therapies.[2][3] this compound, a novel RAF/MEK clamp, in combination with defactinib, a FAK inhibitor, has emerged as a promising therapeutic strategy.[4][5][6] This combination therapy received accelerated approval from the FDA in May 2025 for adult patients with recurrent KRAS-mutated LGSOC who have received prior systemic therapy.[1][2][7][8]

Comparative Efficacy: KRAS-Mutant vs. KRAS Wild-Type LGSOC

Clinical trial data, primarily from the Phase 2 RAMP 201 study, has consistently demonstrated the superior efficacy of the this compound and defactinib combination in patients with KRAS-mutant LGSOC compared to those with KRAS wild-type disease.[9][10][11][12][13][14]

Quantitative Data Summary

The following tables summarize the key efficacy endpoints from the RAMP 201 trial, stratifying patients by their KRAS mutation status.

Table 1: Objective Response Rate (ORR)

Patient SubgroupObjective Response Rate (ORR)95% Confidence Interval (CI)
KRAS-Mutant44%31% - 58%
KRAS Wild-Type17%8% - 30%
Overall Population 31% 23% - 41%

Data sourced from the RAMP 201 trial.[9][10][12][13][14][15]

Table 2: Duration of Response (DOR)

Patient SubgroupMedian Duration of Response (DOR)95% Confidence Interval (CI)
KRAS-Mutant31.1 months14.8 - 31.1 months
KRAS Wild-Type9.2 months5.5 - Not Estimable
Overall Population 31.1 months 14.8 - 31.1 months

Data sourced from the RAMP 201 trial.[9][13][14][15]

Table 3: Progression-Free Survival (PFS)

Patient SubgroupMedian Progression-Free Survival (PFS)95% Confidence Interval (CI)
KRAS-Mutant22.0 months11.1 - 36.6 months
KRAS Wild-Type12.8 months7.4 - 18.4 months
Overall Population 12.9 months 10.9 - 20.2 months

Data sourced from the RAMP 201 trial.[10][12][13][14][15]

Underlying Signaling Pathways and Mechanism of Action

The differential efficacy of this compound and defactinib in KRAS-mutant versus wild-type LGSOC is rooted in the fundamental biology of the disease. The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In a substantial portion of LGSOC cases, mutations in genes like KRAS lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[16][6]

This compound is a unique dual inhibitor that acts as a "RAF/MEK clamp," not only inhibiting MEK activity but also preventing the compensatory reactivation of MEK by upstream RAF proteins.[16][3][5] This provides a more complete and durable blockade of the MAPK pathway compared to MEK-only inhibitors.[3]

However, cancer cells can develop resistance to MAPK pathway inhibition through the activation of alternative signaling routes, a key one being the Focal Adhesion Kinase (FAK) pathway.[16][4][5] FAK activation can promote cell survival and proliferation, bypassing the effects of MEK inhibition. Defactinib, a selective FAK inhibitor, is co-administered with this compound to counteract this adaptive resistance mechanism.[16][4][5][6]

The enhanced efficacy in KRAS-mutant tumors is likely due to their direct dependence on the MAPK pathway for growth and survival. By potently inhibiting this primary driver pathway and simultaneously blocking a key escape route, the combination therapy induces a more profound and sustained anti-tumor response in this patient population.

This compound and Defactinib Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KRAS KRAS Receptor->KRAS RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates FAK FAK MEK->FAK Compensatory Activation (Resistance) Proliferation Cell Proliferation ERK->Proliferation Promotes Survival Cell Survival ERK->Survival Promotes FAK->Survival Promotes This compound This compound This compound->RAF Inhibits This compound->MEK Inhibits (Clamp) Defactinib Defactinib Defactinib->FAK Inhibits KRAS_mutant Mutant KRAS (Constitutively Active) RAMP_201_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Assignment (Go-Forward Regimen) cluster_assessment Efficacy and Safety Assessment cluster_outcomes Outcome Analysis Patient_Pool Patients with Recurrent LGSOC (≥1 prior systemic therapy) KRAS_Testing Tumor Tissue KRAS Mutation Testing Patient_Pool->KRAS_Testing Stratification Stratification by KRAS Status KRAS_Testing->Stratification KRAS_Mutant KRAS-Mutant Cohort Stratification->KRAS_Mutant KRAS_WT KRAS Wild-Type Cohort Stratification->KRAS_WT Treatment This compound (3.2mg BIW) + Defactinib (200mg BID) (3 weeks on, 1 week off) KRAS_Mutant->Treatment KRAS_WT->Treatment Tumor_Assessment Tumor Assessment (RECIST v1.1) Treatment->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Treatment->Safety_Monitoring Follow_Up Follow-up for DOR and PFS Tumor_Assessment->Follow_Up ORR Overall Response Rate (ORR) Follow_Up->ORR DOR Duration of Response (DOR) Follow_Up->DOR PFS Progression-Free Survival (PFS) Follow_Up->PFS

References

Avutometinib's RAF/MEK Clamp Activity Confirmed by Proximity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avutometinib's unique RAF/MEK clamp mechanism with other RAF/MEK inhibitors, supported by experimental data and detailed protocols for proximity assays.

This compound (also known as VS-6766) is a first-in-class small molecule inhibitor that functions as a RAF/MEK clamp, a distinct mechanism of action compared to other MEK inhibitors. This guide delves into the experimental confirmation of this mechanism using proximity assays and compares its performance with alternative inhibitors of the RAS/RAF/MEK signaling pathway.

This compound's Differentiated Mechanism of Action

The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] this compound sets itself apart from traditional MEK inhibitors by not only inhibiting the kinase activity of MEK but also by inducing and stabilizing an inactive complex between RAF and MEK.[2][3] This "clamp" action prevents the phosphorylation of MEK by RAF, leading to a more complete and durable inhibition of the MAPK pathway.[2][3] This contrasts with other MEK inhibitors, which can lead to a compensatory reactivation of MEK signaling.[3]

dot

Caption: MAPK signaling pathway and points of intervention for different inhibitors.

Confirming the RAF/MEK Clamp with Proximity Assays

Proximity assays, such as NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT, are powerful techniques to study protein-protein interactions in live cells. These assays can provide quantitative data on the formation and stabilization of protein complexes induced by small molecules. While specific proximity assay data for this compound's RAF/MEK clamp activity is not yet publicly available in peer-reviewed literature, the following sections describe how such assays would be designed and provide a framework for comparing this compound to other inhibitors.

Hypothetical NanoBRET Assay for RAF/MEK Interaction

A NanoBRET assay to measure the this compound-induced RAF/MEK complex would involve genetically tagging one protein with a NanoLuc luciferase (the donor) and the other with a fluorescent acceptor (e.g., HaloTag). When the two proteins are in close proximity, energy transfer occurs from the luciferase to the fluorophore, generating a BRET signal.

dot

NanoBRET_Workflow cluster_constructs Plasmid Constructs cluster_cells Live Cells RAF_NanoLuc RAF-NanoLuc (Donor) Transfection Transfection RAF_NanoLuc->Transfection MEK_HaloTag MEK-HaloTag (Acceptor) MEK_HaloTag->Transfection Expression Expression Transfection->Expression Labeling Labeling Expression->Labeling Add HaloTag Ligand Treatment Treatment Labeling->Treatment Add Inhibitors Measurement Measurement Treatment->Measurement Measure BRET Signal Data_Analysis Data_Analysis Measurement->Data_Analysis Calculate Dose-Response

Caption: Experimental workflow for a NanoBRET-based RAF/MEK interaction assay.

Expected Outcome and Comparison

In such an assay, this compound would be expected to produce a dose-dependent increase in the BRET signal, indicating the formation and stabilization of the RAF/MEK complex. In contrast, traditional MEK inhibitors that do not promote this interaction would likely show no change or a decrease in the BRET signal.

Comparative Inhibitor Data

The following tables summarize publicly available data for this compound and other selected RAF and MEK inhibitors.

Inhibitor Target(s) Mechanism of Action Reported IC50 (BRAF V600E) Reported IC50 (MEK1)
This compound RAF/MEKInduces inactive RAF/MEK complex8.2 nM160 nM
Trametinib MEK1/2Allosteric MEK inhibitor-0.9 nM
Cobimetinib MEK1Allosteric MEK inhibitor-0.9 nM
Vemurafenib BRAF V600EATP-competitive RAF inhibitor31 nM-
Encorafenib BRAF V600EATP-competitive RAF inhibitor0.3 nM-

Note: IC50 values can vary depending on the assay conditions.

Inhibitor Reported Cellular IC50 (BRAF V600E Mutant Cell Line) Reported Cellular IC50 (KRAS Mutant Cell Line)
This compound 28 nM (SK-MEL-2)46 nM (HCT116)
Trametinib ~1 nM (A375)~5 nM (HCT116)
Cobimetinib ~10 nM (A375)~40 nM (ED013)[4]
Vemurafenib ~10 nM (A375)>10 µM (Various)
Encorafenib <0.04 µM (Various)-

Experimental Protocols

NanoBRET™ Assay for RAF/MEK Interaction

Objective: To quantify the interaction between a specific RAF isoform (e.g., BRAF) and MEK1 in live cells in the presence of various inhibitors.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Plasmid encoding BRAF fused to NanoLuc® luciferase (BRAF-Nluc)

  • Plasmid encoding MEK1 fused to HaloTag® (MEK1-HT)

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Transfection: Co-transfect the cells with the BRAF-Nluc and MEK1-HT plasmids according to the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for protein expression.

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for the recommended time to allow for labeling of the MEK1-HT protein.

  • Inhibitor Treatment: Prepare serial dilutions of this compound and comparator inhibitors. Add the inhibitors to the designated wells and incubate for a predetermined time (e.g., 2 hours).

  • Luminescence Measurement: Add the Nano-Glo® Live Cell Reagent to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 for complex formation.

HiBiT Pulldown Assay for RAF/MEK Complex

Objective: To qualitatively and semi-quantitatively assess the formation of the RAF/MEK complex in the presence of inhibitors.

Materials:

  • Cells expressing HiBiT-tagged MEK1 and a FLAG-tagged RAF isoform

  • Lysis buffer

  • Anti-FLAG magnetic beads

  • Wash buffer

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with this compound or comparator inhibitors for a specified time.

  • Cell Lysis: Lyse the cells to release the protein complexes.

  • Immunoprecipitation: Add anti-FLAG magnetic beads to the cell lysates to capture the FLAG-tagged RAF and any interacting proteins.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution/Detection: Elute the protein complexes or directly add the Nano-Glo® HiBiT Lytic Detection Reagent to the beads.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of HiBiT-MEK1 co-immunoprecipitated with FLAG-RAF.

  • Data Analysis: Compare the luminescence signals from the different treatment groups to assess the effect of the inhibitors on RAF/MEK complex formation.

dot

HiBiT_Pulldown Start Cells expressing HiBiT-MEK1 and FLAG-RAF Treatment Treat with Inhibitors Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation with Anti-FLAG Beads Lysis->IP Wash Wash Beads IP->Wash Detection Add Nano-Glo® HiBiT Lytic Reagent Wash->Detection Measurement Measure Luminescence Detection->Measurement Analysis Compare Signals Measurement->Analysis

Caption: Workflow for a HiBiT-based pulldown assay to detect RAF/MEK interaction.

Conclusion

This compound's unique RAF/MEK clamp mechanism offers a promising strategy for more complete and sustained inhibition of the MAPK pathway. Proximity assays like NanoBRET and HiBiT are invaluable tools for quantitatively confirming this mechanism and for comparing its efficacy against other RAF and MEK inhibitors. The experimental frameworks provided in this guide offer a basis for researchers to further investigate and validate the distinct pharmacological profile of this compound.

References

A Comparative Guide to MAPK Pathway Inhibition: A Quantitative Analysis of Avutometinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Avutometinib (formerly VS-6766), a novel dual RAF/MEK inhibitor, has emerged as a promising therapeutic agent. This guide provides a quantitative comparison of this compound with other MEK inhibitors, supported by experimental data and detailed protocols to aid in research and development.

This compound: A Unique RAF/MEK Clamp Mechanism

This compound distinguishes itself from other MEK inhibitors through its unique "RAF/MEK clamp" mechanism. Unlike traditional MEK inhibitors that solely target MEK, this compound inhibits both RAF and MEK.[1] This dual action prevents the compensatory reactivation of MEK by upstream RAF, a common resistance mechanism to MEK-only inhibitors.[2] By forming a dominant negative RAF/MEK complex, this compound leads to a more sustained and complete inhibition of the MAPK pathway.[2]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->RAF Inhibits This compound->MEK Inhibits Other_MEKi Other MEK Inhibitors Other_MEKi->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc.

Figure 1. The MAPK signaling pathway and points of inhibition. This compound acts as a dual RAF/MEK clamp, while other MEK inhibitors target MEK alone.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other commercially available MEK inhibitors across a panel of cancer cell lines with different MAPK pathway mutations. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeMAPK Pathway MutationThis compound IC50 (nM)
HCT116Colorectal CancerKRAS G13D46
MIAPaCa-2Pancreatic CancerKRAS G12C40
SK-MEL-28MelanomaBRAF V600E65
A549Non-Small Cell Lung CancerKRAS G12S1240
UTE1Endometrial CancerKRAS G12V~300
UTE3Endometrial CancerKRAS G12D~7500

Table 2: IC50 Values of Competitor MEK Inhibitors

InhibitorCell LineCancer TypeMAPK Pathway MutationIC50 (nM)
Trametinib CALU-6Non-Small Cell Lung CancerKRAS Q61K< 10
H358Non-Small Cell Lung CancerKRAS G12C10-100
A375MelanomaBRAF V600E0.5
Binimetinib A375MelanomaBRAF V600E12
Selumetinib HCT116Colorectal CancerKRAS G13D< 1000
BT-474Breast CancerPIK3CA H1047R> 10000
Cobimetinib A375MelanomaBRAF V600E4.2
HCT116Colorectal CancerKRAS G13D29

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of inhibitor A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan crystal formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H

Figure 2. Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitors (e.g., this compound, Trametinib) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phosphorylated ERK (p-ERK)

This technique is used to detect and quantify the levels of phosphorylated ERK, a key downstream effector in the MAPK pathway.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Gel Electrophoresis A->B C 3. Protein Transfer to PVDF Membrane B->C D 4. Blocking with BSA or Milk C->D E 5. Incubation with Primary Antibody (e.g., anti-p-ERK) D->E F 6. Incubation with HRP-conjugated Secondary Antibody E->F G 7. Chemiluminescent Detection F->G H 8. Imaging and Densitometry Analysis G->H

Figure 3. General workflow for Western blotting.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a kinase and its inhibition by a compound.

Protocol:

  • Reaction Setup: In a microplate well, combine the active MEK1 enzyme, a specific substrate (e.g., inactive ERK2), and the inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection (ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

This compound's unique dual RAF/MEK clamp mechanism offers a distinct advantage over traditional MEK inhibitors by preventing the feedback reactivation of MEK, leading to more profound and durable MAPK pathway inhibition. The quantitative data presented, while derived from various sources, consistently demonstrates the potent anti-proliferative activity of this compound across a range of cancer cell lines with diverse MAPK pathway alterations. The provided experimental protocols serve as a valuable resource for researchers seeking to further investigate and compare the efficacy of this compound and other MAPK pathway inhibitors. Further head-to-head preclinical studies will be invaluable in definitively positioning this compound within the landscape of MEK-targeted therapies.

References

Avutometinib Demonstrates Potent Anti-Tumor Activity Across Diverse Solid Tumor Xenografts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals that avutometinib, a novel RAF/MEK clamp, exhibits significant anti-tumor efficacy in a variety of solid tumor xenograft models, often outperforming or showing synergistic effects with other targeted therapies. This comparative guide synthesizes available data on this compound's performance in endometrial, non-small cell lung, and colorectal cancer models, providing researchers, scientists, and drug development professionals with a detailed overview of its preclinical activity.

This compound's unique mechanism of action, which involves trapping MEK in an inactive complex with RAF, leads to a more sustained inhibition of the MAPK/ERK signaling pathway.[1] This pathway is a critical driver of cell proliferation and survival in many cancers.[2] Preclinical studies have consistently demonstrated this compound's potential in cancers harboring mutations in the RAS/RAF/MEK pathway.

Comparative Efficacy of this compound in Solid Tumor Xenograft Models

The following tables summarize the quantitative data from key preclinical studies, highlighting this compound's performance as a monotherapy and in combination with other agents.

Endometrial Cancer

In a patient-derived xenograft (PDX) model of endometrial cancer (UTE10), this compound, both alone and in combination with the FAK inhibitor defactinib, demonstrated significant tumor growth inhibition and a marked improvement in overall survival compared to the control group.

Treatment GroupTumor Growth InhibitionMedian Overall Survival (Days)
Control (Vehicle)-23[3]
This compoundSignificant (p < 0.001)[3]79[3]
DefactinibSignificant (p < 0.001)[3]55[3]
This compound + DefactinibSuperior to single agents (p < 0.001)[3]Not Reached (after 75 days)[3]
Non-Small Cell Lung Cancer (NSCLC)

In KRAS G12C mutant NSCLC xenograft models, this compound showed potent activity and was more effective than the MEK inhibitor trametinib. Furthermore, its combination with the KRAS G12C inhibitor sotorasib resulted in strong tumor regression.

Xenograft ModelTreatment GroupChange in Tumor Volume
H358 (KRAS G12C)This compound (0.3 mg/kg)Partial Response[1]
Trametinib (0.3 mg/kg)Stable Disease[1]
This compound + Sotorasib (10 mg/kg)Partial Response[1]
H2122 (KRAS G12C)This compound (0.3 mg/kg)Partial Response[1]
Trametinib (0.3 mg/kg)Progressive Disease[1]
This compound + Sotorasib (30 mg/kg)Strong Tumor Regression[1]
Colorectal Cancer

In patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer, the combination of this compound with the EGFR inhibitor panitumumab demonstrated significant anti-tumor activity, leading to tumor regression in a majority of the treated mice.

PDX ModelTreatment GroupTumor Regression
KRAS G12VThis compound11% (in 1/6 mice)
Panitumumab0%
This compound + Panitumumab>40% (in 5/6 mice)
KRAS G12DThis compound17% (in 1/6 mice)
Panitumumab0%
This compound + Panitumumab13-18% (in 2/6 mice)

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and experimental design, the following diagrams have been generated.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription This compound This compound This compound->RAF Inhibits RAF (clamps with MEK) This compound->MEK Inhibits MEK (clamps with RAF) Trametinib Trametinib Trametinib->MEK Inhibits MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Diagram 1: Simplified MAPK/ERK Signaling Pathway and Points of Inhibition.

Xenograft_Workflow cluster_setup Xenograft Model Establishment cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis CellCulture 1. Solid Tumor Cell Line Culture or PDX Tissue Preparation Implantation 2. Subcutaneous Implantation of Cells/Tissue into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization DrugAdmin 5. Drug Administration (e.g., Oral Gavage) Randomization->DrugAdmin TumorMeasurement 6. Regular Tumor Volume Measurement (Calipers) DrugAdmin->TumorMeasurement BodyWeight 7. Monitoring of Animal Body Weight and Health TumorMeasurement->BodyWeight Sacrifice 8. Euthanasia at Predefined Endpoint TumorMeasurement->Sacrifice TumorHarvest 9. Tumor Excision and Weight Measurement Sacrifice->TumorHarvest Analysis 10. Data Analysis (TGI, Survival Curves) TumorHarvest->Analysis

References

Assessing the Durability of Response to Avutometinib in Long-Term Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avutometinib is an investigational small molecule kinase inhibitor that functions as a RAF/MEK clamp, uniquely targeting critical nodes within the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] this compound's mechanism involves inducing the formation of inactive RAF/MEK complexes, which not only blocks MEK kinase activity but also prevents the compensatory activation of MEK by RAF phosphorylation—a common limitation of other MEK inhibitors.[3]

To counteract adaptive resistance mechanisms, where cancer cells activate focal adhesion kinase (FAK) in response to MEK inhibition, this compound is often co-administered with Defactinib, a FAK inhibitor.[4][5] This combination strategy aims to provide a more complete and durable blockade of tumor growth signals.[3][5] The most robust long-term data for this combination comes from studies in patients with recurrent low-grade serous ovarian cancer (LGSOC), a rare and often chemo-resistant subtype of ovarian cancer where approximately 30% of cases harbor a KRAS mutation.[5][6]

This guide provides a comparative analysis of the long-term durability of response to the this compound and Defactinib combination, with a focus on data from the pivotal RAMP 201 clinical trial. It compares its performance against alternative treatments and details the experimental protocols to provide a comprehensive resource for researchers and drug development professionals.

Comparative Efficacy and Durability

The combination of this compound and Defactinib has demonstrated a significant and durable clinical response in patients with recurrent LGSOC, particularly in the KRAS-mutant subgroup. The following tables summarize the key efficacy data from the RAMP 201 trial and compare it with other therapeutic options.

Table 1: Efficacy of this compound + Defactinib in Recurrent Low-Grade Serous Ovarian Cancer (RAMP 201 Trial)

Efficacy EndpointOverall Population (n=109)KRAS-Mutant (n=57)KRAS Wild-Type (n=52)
Objective Response Rate (ORR) 31%[7][8][9]44%[6][7][8][9]17%[6][7][8][9]
- Complete Response (CR)2%[10][11]4%[10]N/A
- Partial Response (PR)29%[10][11]40%[10]17%[10]
Median Duration of Response (DoR) 31.1 months[6][7][8][9]31.1 months[7][10]9.2 months[7][10]
Median Progression-Free Survival (PFS) 12.9 months[6][7][8][11]22.0 months[6][7][8][11]12.8 months[6][7][8][11]
Disease Control Rate (DCR) 88%[9]70% (at 6+ months)[7]50% (at 6+ months)[7]
Response Maintenance at 12 Months 72%[6][9][11]82%[10]N/E

Data sourced from the ENGOT-OV60/GOG-3052/RAMP 201 Phase II study.[8][9] N/A: Not Applicable; N/E: Not Estimable.

Table 2: Comparative Efficacy of Alternative Therapies in Recurrent LGSOC

TherapyTrial / ContextPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Monotherapy RAMP 201Recurrent LGSOC17% (Overall)[11]N/A
Trametinib (MEK inhibitor) GOG-281/LOGSRecurrent LGSOC~44% (in KRAS+)[12]13.0 months[12]
Standard Chemotherapy Historical DataRecurrent LGSOC0% - 13%[6]7.2 months[12]
Hormonal Therapy Historical DataRecurrent LGSOCLow (single digits)[12]7.2 months[12]

Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.

The data clearly indicate that the combination of this compound and Defactinib yields a notably durable response, with a median DoR of 31.1 months in the overall LGSOC population and a median PFS of 22 months in the KRAS-mutant subgroup.[6][7][8][9] This compares favorably to the median PFS of 13.0 months observed with the MEK inhibitor trametinib and 7.2 months with standard-of-care chemotherapy or hormonal therapy.[12]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and clinical processes, the following diagrams illustrate the drug's mechanism of action and the clinical trial workflow.

Avutometinib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS (e.g., KRAS) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates FAK FAK (Focal Adhesion Kinase) MEK->FAK Feedback Activation (Resistance) Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates This compound This compound This compound->RAF Inhibits (RAF/MEK Clamp) This compound->MEK Inhibits (RAF/MEK Clamp) Defactinib Defactinib Defactinib->FAK Inhibits

Caption: this compound and Defactinib signaling pathway inhibition.

RAMP_201_Workflow cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_evaluation Efficacy & Safety Evaluation Eligibility Eligibility Criteria: - Recurrent LGSOC - ≥1 prior platinum therapy - Measurable disease (RECIST v1.1) Stratification Stratification by KRAS Mutation Status Eligibility->Stratification Randomize Randomization (1:1) Stratification->Randomize Arm_A Arm A: This compound Monotherapy (4.0 mg twice weekly) Randomize->Arm_A Arm_B Arm B (Go-Forward Regimen): This compound (3.2 mg twice weekly) + Defactinib (200 mg twice daily) Randomize->Arm_B Primary_Endpoint Primary Endpoint: Objective Response Rate (ORR) (per BICR) Cycle 4-Week Cycle: 3 weeks on, 1 week off Arm_B->Cycle Secondary_Endpoints Secondary Endpoints: - Duration of Response (DoR) - Progression-Free Survival (PFS) - Overall Survival (OS) - Safety Profile Primary_Endpoint->Secondary_Endpoints Follow_Up Long-Term Follow-Up Secondary_Endpoints->Follow_Up

Caption: Simplified experimental workflow for the RAMP 201 trial.

Experimental Protocols: RAMP 201 Study

The primary data supporting the long-term durability of this compound is from the Phase II, multicenter, randomized, open-label ENGOT-OV60/GOG-3052/RAMP 201 trial.[4][6][9]

  • Study Design: The trial was designed to evaluate the efficacy and safety of this compound as a monotherapy versus in combination with Defactinib in patients with recurrent LGSOC.[9] Based on superior efficacy, the combination was selected as the go-forward regimen for dose expansion and evaluation.[8][9]

  • Patient Population: Eligible participants were patients with histologically confirmed recurrent LGSOC who had received at least one prior line of systemic therapy, including platinum-based chemotherapy, and had measurable disease according to RECIST v1.1.[6][9] Patients were stratified based on their tumor KRAS mutation status (mutant vs. wild-type) prior to enrollment.[6][9]

  • Treatment Regimen: The selected combination regimen consisted of oral this compound administered at 3.2 mg twice weekly plus oral Defactinib at 200 mg twice daily.[8] This was administered for three consecutive weeks, followed by a one-week rest period, constituting a 4-week cycle.[6][10]

  • Endpoints and Assessment:

    • The primary endpoint was the Objective Response Rate (ORR), assessed by a Blinded Independent Central Review (BICR) according to RECIST v1.1 criteria.[6][9]

    • Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and the safety and tolerability profile of the treatments.[6] Tumor assessments were performed at baseline and at regular intervals throughout the study.

  • Adverse Events: The most common treatment-related adverse events of any grade for the combination therapy included nausea (67%), diarrhea (58%), and peripheral edema (53%).[8] The discontinuation rate due to adverse events was 10%.[8][13]

Long-term data from the RAMP 201 study demonstrate that the combination of this compound and Defactinib offers a clinically meaningful and highly durable response for patients with recurrent low-grade serous ovarian cancer. The median duration of response of over 31 months and a median progression-free survival of 22 months in the KRAS-mutant population represent a significant advancement over existing therapeutic alternatives.[6][7][8][12] The unique dual-targeting mechanism, which addresses intrinsic and adaptive resistance pathways, provides a strong rationale for its efficacy. These findings support the combination of this compound and Defactinib as a potential new standard of care for this patient population, particularly for those with KRAS-mutant disease.[9] The ongoing Phase 3 RAMP 301 trial will serve as a confirmatory study for these promising results.[13]

References

Safety Operating Guide

Proper Disposal of Avutometinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Avutometinib, a potent RAF/MEK inhibitor, requires stringent disposal procedures to ensure laboratory safety and environmental protection. As an investigational cytotoxic agent, all waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is paramount. The primary and universally recommended method for the disposal of this compound and related contaminated materials is incineration by a licensed hazardous waste management company.

Immediate Safety and Handling for Disposal

Proper personal protective equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to, double gloving, a disposable gown, and eye protection. All handling of this compound waste should be performed in a designated area, such as a chemical fume hood, to minimize exposure risks.

Waste Segregation and Containerization

Proper segregation of this compound waste is critical to prevent accidental exposure and to ensure compliant disposal. Waste should be categorized as either "bulk" or "trace" cytotoxic waste.

Waste CategoryDescriptionContainer Type
Bulk Unused or expired this compound powder, concentrated stock solutions, grossly contaminated items (e.g., spilled material and absorbents), and any amount of the pure drug.Black, leak-proof, and puncture-resistant hazardous waste container, clearly labeled as "Bulk Chemotherapy Waste".
Trace Items with minimal residual contamination, such as empty vials, used syringes, pipette tips, gloves, gowns, and bench paper.Yellow, puncture-resistant sharps containers (for sharps) or yellow bags within a rigid container for other items. All containers must be clearly labeled as "Trace Chemotherapy Waste".

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AvutometinibDisposal This compound Disposal Workflow A This compound Waste Generation B Assess Contamination Level A->B C Bulk Contamination (e.g., unused drug, spills) B->C High D Trace Contamination (e.g., empty vials, used PPE) B->D Low E Package in BLACK Hazardous Waste Container C->E F Package in YELLOW Trace Cytotoxic Waste Container D->F G Label Container Clearly: 'Bulk Chemotherapy Waste' 'Hazardous' E->G H Label Container Clearly: 'Trace Chemotherapy Waste' F->H I Store in Designated Hazardous Waste Accumulation Area G->I H->I J Arrange for Pickup by Licensed Hazardous Waste Vendor I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Decision tree for the safe segregation and disposal of this compound waste.

Experimental Protocols: Chemical Degradation (Cautionary Note)

While the aformentioned DrugBank information indicates that this compound can undergo non-enzymatic degradation, specific, validated protocols for its chemical inactivation in a laboratory setting are not publicly available. Research on other MEK inhibitors, such as selumetinib, has shown sensitivity to photo-oxidation and oxidative conditions, with increased stability at acidic pH.

It is crucial to note that attempting to chemically deactivate this compound without a validated protocol is not recommended. The efficacy of such methods is unknown, and incomplete degradation could result in hazardous byproducts. Therefore, the standard and required procedure is to dispose of all this compound waste through a licensed hazardous waste contractor for incineration.

For research purposes aimed at developing a chemical degradation protocol, the following general approaches, based on the degradation of similar compounds, could be investigated under strict safety controls and with analytical validation of degradation efficiency:

  • Oxidative Degradation: Treatment with strong oxidizing agents, such as sodium hypochlorite (bleach) or hydrogen peroxide, in a controlled reaction. The concentration of the oxidizing agent, reaction time, and temperature would need to be optimized.

  • Hydrolytic Degradation: Investigating the stability of this compound at various pH levels (acidic and basic) and temperatures to determine if hydrolysis can lead to significant degradation.

Any such experimental protocol would require:

  • Containment: All experiments must be conducted in a chemical fume hood.

  • Monitoring: Analytical techniques such as HPLC should be used to confirm the complete degradation of this compound and to identify any potentially hazardous degradation products.

  • Regulatory Compliance: Consultation with the institution's Environmental Health and Safety (EHS) department is mandatory before attempting any chemical degradation of a cytotoxic compound.

Signaling Pathway Context: RAF/MEK Inhibition

This compound is a dual inhibitor that targets both RAF and MEK kinases in the RAS/RAF/MEK/ERK signaling pathway. Understanding this pathway is crucial for researchers working with this compound.

RAF_MEK_Pathway cluster_0 RAS/RAF/MEK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->RAF This compound->MEK

Caption: this compound's mechanism of action, inhibiting the RAF/MEK signaling pathway.

By adhering to these stringent disposal procedures, laboratories can ensure the safety of their personnel and maintain compliance with all relevant regulations. The lack of a validated chemical degradation protocol for this compound underscores the critical importance of relying on the established best practice of incineration for all waste streams.

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Avutometinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical guidance for all laboratory personnel handling Avutometinib. Adherence to these procedures is mandatory to ensure personal safety and prevent exposure to this potent research compound.

This compound is a targeted therapy that requires specific handling precautions due to its potential hazards.[1] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential health risks upon exposure.[1]

Hazard Classification GHS Code Description
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Required Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound. This equipment should be donned before entering the designated handling area and removed before exiting.

Body Part Required PPE Specification
Eyes/Face Safety Goggles with Side-ShieldsMust provide a complete seal around the eyes to protect from splashes and airborne particles.
Hands Protective GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended.
Body Impervious ClothingA disposable, solid-front gown with long sleeves and tight-fitting cuffs.
Respiratory Suitable RespiratorAn N95 or higher-rated respirator is required to prevent inhalation of dust or aerosols.

Step-by-Step PPE Protocol: Donning and Doffing Procedures

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow must be strictly followed.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Handling Handling this compound cluster_Doffing Doffing Sequence (Anteroom/Exit) Don1 1. Hand Hygiene Don2 2. Gown Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves (over cuffs) Don4->Don5 Handling Perform tasks in a ventilated enclosure Don5->Handling Enter Handling Area Doff1 1. Gloves Handling->Doff1 Exit to Doffing Area Doff2 2. Gown Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Operational and Disposal Plans

Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation.[1]

  • An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[1]

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling and before leaving the laboratory.[1]

Spill Management:

  • In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.

  • Wear full PPE, including a respirator, during cleanup.

  • Absorb liquid spills with an inert material (e.g., diatomite) and collect all contaminated materials into a sealed, labeled container for disposal.

  • Decontaminate the spill area and all equipment by wiping with alcohol.

Disposal:

  • All disposable PPE (gloves, gowns, etc.) and any materials contaminated with this compound are considered hazardous waste.

  • Contaminated materials must be placed in a clearly labeled, sealed container.

  • Dispose of all hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound or contaminated waste in the regular trash or down the drain.[1]

By adhering to these safety protocols, researchers can minimize their risk of exposure and maintain a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avutometinib
Reactant of Route 2
Reactant of Route 2
Avutometinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.